molecular formula C8H17Br B12394808 2-Ethylhexyl bromide-d17

2-Ethylhexyl bromide-d17

Cat. No.: B12394808
M. Wt: 210.23 g/mol
InChI Key: NZWIYPLSXWYKLH-MMDJZGHJSA-N
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Description

2-Ethylhexyl bromide-d17 is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17Br

Molecular Weight

210.23 g/mol

IUPAC Name

3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane

InChI

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D

InChI Key

NZWIYPLSXWYKLH-MMDJZGHJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])Br

Canonical SMILES

CCCCC(CC)CBr

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylhexyl Bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide-d17 is the deuterated form of 2-ethylhexyl bromide, where all 17 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in drug discovery and development. The primary application of this compound is as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic and pharmacokinetic studies. The substitution of hydrogen with deuterium imparts a higher mass, allowing for its differentiation from the non-deuterated endogenous or administered compounds, without significantly altering its chemical properties. This guide provides a comprehensive overview of this compound, including its properties, synthesis, and detailed experimental applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Ethylhexyl bromide and its deuterated analog are presented below. These data are essential for designing and interpreting experiments.

Property2-Ethylhexyl BromideThis compound
Synonyms 1-Bromo-2-ethylhexane, 3-(Bromomethyl)heptane1-Bromo-2-ethylhexane-d17, 3-(Bromomethyl)heptane-d17
CAS Number 18908-66-21398065-97-8
Molecular Formula C₈H₁₇BrC₈D₁₇Br
Molecular Weight 193.12 g/mol 210.23 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 75-77 °C at 16 mmHg[1][2][3][4][5]Not reported, expected to be similar to non-deuterated form
Density 1.086 g/mL at 25 °C[1][2][3][4][5]Not reported, expected to be slightly higher than non-deuterated form
Refractive Index n20/D 1.4538[1][2][3][4]Not reported, expected to be similar to non-deuterated form
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate.[1][6][7]Insoluble in water; soluble in organic solvents.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in standard literature. However, a general approach for the synthesis of deuterated alkyl halides can be adapted. This typically involves the use of a deuterated starting material or a deuteration agent. A plausible synthetic route is the bromination of commercially available 2-ethylhexanol-d18.

Experimental Protocol: Synthesis of this compound from 2-Ethylhexanol-d18

This protocol is a generalized procedure for the synthesis of deuterated alkyl bromides from their corresponding deuterated alcohols and may require optimization.

Materials:

  • 2-Ethylhexanol-d18

  • Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place 2-ethylhexanol-d18 dissolved in anhydrous diethyl ether.

  • Bromination: Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.

Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR spectroscopy to confirm the structure.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard in quantitative bioanalysis and as a tracer in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[8] The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study metabolic pathways.

Use as an Internal Standard in LC-MS/MS Bioanalysis

Objective: To accurately quantify the concentration of a non-deuterated analog (e.g., a drug candidate with a 2-ethylhexyl moiety) in a biological matrix such as plasma or urine.

This protocol describes a general workflow for using a deuterated internal standard in an LC-MS/MS analysis.

Materials:

  • Biological matrix (e.g., human plasma)

  • Analyte of interest (non-deuterated)

  • This compound (internal standard, IS)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

  • Formic acid

  • HPLC-grade water

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the analyte and the internal standard (IS), this compound, in a suitable organic solvent.

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, standard, or QC, add a fixed amount of the this compound internal standard solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the analytical column.

      • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program should be optimized to achieve good separation of the analyte from matrix components.

    • Mass Spectrometry (MS/MS):

      • Use an ESI source in positive or negative ion mode, depending on the analyte's properties.

      • Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows).

      • Use Multiple Reaction Monitoring (MRM) to detect the analyte and the internal standard. Select specific precursor-to-product ion transitions for both the analyte and this compound. The transition for the IS will have a higher mass due to the deuterium atoms.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Workflow and Diagrams

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study where a deuterated compound like this compound is used as an internal standard for the quantification of a drug candidate.

G cluster_prestudy Pre-Study Preparation cluster_study In-Life Phase & Sample Collection cluster_analysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis prep_standards Prepare Analyte and IS Stock Solutions prep_calibrators Prepare Calibration Standards and QCs in Blank Matrix prep_standards->prep_calibrators sample_prep Sample Preparation: - Add IS (this compound) - Protein Precipitation prep_calibrators->sample_prep dosing Administer Drug to Study Subjects sampling Collect Biological Samples (e.g., Blood) at Timed Intervals dosing->sampling sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing: - Peak Integration - Calculate Analyte/IS Ratio lcms->data_proc quant Quantification: - Construct Calibration Curve - Determine Unknown Concentrations data_proc->quant pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) quant->pk_calc

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

This compound is a crucial tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard ensures the accuracy and reliability of quantitative data from LC-MS/MS assays. Furthermore, its application as a tracer can provide valuable insights into the metabolic fate of drug candidates. The methodologies and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.

References

2-Ethylhexyl bromide-d17 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethylhexyl bromide-d17, a deuterated analog of 2-Ethylhexyl bromide. This document is intended for use by professionals in research and development who require detailed information on this compound for applications such as isotopic labeling, mechanistic studies, and as a building block in the synthesis of complex molecules.

Core Chemical Properties

This compound is the deuterated form of 2-Ethylhexyl bromide where all 17 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in mass spectrometry-based studies and for altering the metabolic profile of parent molecules. Due to the limited availability of experimental data for the deuterated compound, properties of the non-deuterated analog are provided for comparison and as an estimation where applicable.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₈D₁₇Br[1]
Molecular Weight 210.23 g/mol [1]
CAS Number 1398065-97-8[2]
Appearance Not specified (likely a colorless liquid)Inferred
Boiling Point No data available-
Density No data available-
Refractive Index No data available-

Table 2: Properties of 2-Ethylhexyl bromide (non-deuterated)

PropertyValueSource
Molecular Formula C₈H₁₇Br[3]
Molecular Weight 193.12 g/mol [3]
CAS Number 18908-66-2[3]
Appearance Colorless liquid[3]
Boiling Point 75-77 °C at 16 mmHg[4]
Density 1.086 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.4538[4]
Solubility Insoluble in water; Soluble in organic solvents like chloroform (B151607) and ethyl acetate.[5][6]

Experimental Protocols

Synthesis of this compound from 2-Ethylhexanol-d18

This protocol describes a general procedure for the bromination of the deuterated alcohol precursor.

Materials:

  • 2-Ethylhexanol-d18 (perdeuterated)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Ethylhexanol-d18 in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

  • Addition of PBr₃: Slowly add one-third of a molar equivalent of phosphorus tribromide dropwise to the stirred solution of the alcohol. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and a typical reaction pathway for this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Ethylhexanol-d18 in anhydrous diethyl ether cool Cool to 0 °C start->cool add_pbr3 Add PBr3 dropwise cool->add_pbr3 stir Stir at room temperature (12-24h) add_pbr3->stir quench Quench with H2O stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation dry->purify end end purify->end This compound

Caption: Synthesis workflow for this compound.

SN2_Reaction reagents This compound (C8D17Br) + Nucleophile (Nu-) transition_state Transition State [Nu---C---Br]δ- reagents->transition_state SN2 Attack products Product (C8D17-Nu) + Bromide (Br-) transition_state->products Inversion of Stereochemistry

Caption: General Sₙ2 reaction of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethylhexyl bromide-d17, a deuterated analogue of 2-ethylhexyl bromide. This isotopically labeled compound is a valuable tool in various research applications, including metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification methods, and analytical characterization techniques.

Synthetic Strategy

The synthesis of this compound can be achieved through a three-step process starting from deuterated butyraldehyde. The overall synthetic scheme involves an aldol (B89426) condensation, a reduction of the resulting α,β-unsaturated aldehyde, and subsequent bromination of the deuterated alcohol.

Synthesis_Pathway Butyraldehyde_d7 Butyraldehyde-d7 Aldol_Condensation Aldol Condensation (NaOH, H2O) Butyraldehyde_d7->Aldol_Condensation Ethylhexenal_d15 2-Ethyl-2-hexenal-d15 Aldol_Condensation->Ethylhexenal_d15 Reduction Reduction (NaBH4, EtOH/D2O) Ethylhexenal_d15->Reduction Ethylhexanol_d18 2-Ethylhexanol-d18 Reduction->Ethylhexanol_d18 Bromination Bromination (PBr3, Pyridine) Ethylhexanol_d18->Bromination Final_Product This compound Bromination->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2-hexenal-d15 via Aldol Condensation

The first step involves the base-catalyzed aldol condensation of butyraldehyde-d7. The deuterium (B1214612) labels on the α-carbon are crucial for the subsequent steps.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Butyraldehyde-d779.1450.0 g0.632
Sodium Hydroxide (B78521)40.002.5 g0.0625
Water18.02100 mL-
Diethyl Ether74.12200 mL-
Saturated NaCl solution-50 mL-
Anhydrous MgSO4120.3710 g-

Procedure:

  • A solution of sodium hydroxide (2.5 g) in water (100 mL) is prepared in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The solution is cooled to 10 °C in an ice bath.

  • Butyraldehyde-d7 (50.0 g) is added dropwise to the stirred NaOH solution over a period of 1 hour, maintaining the reaction temperature below 20 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 3 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with water (50 mL) and saturated NaCl solution (50 mL), then dried over anhydrous MgSO4.

  • The solvent is removed under reduced pressure to yield crude 2-ethyl-2-hexenal-d15. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 2-Ethylhexanol-d18 via Reduction

The deuterated α,β-unsaturated aldehyde is then reduced to the corresponding saturated alcohol using sodium borohydride (B1222165).

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethyl-2-hexenal-d15143.2940.0 g0.279
Sodium Borohydride37.8312.0 g0.317
Ethanol (B145695) (95%)46.07200 mL-
Deuterium Oxide (D2O)20.0320 mL-
Hydrochloric Acid (1 M)36.46As needed-
Diethyl Ether74.12300 mL-
Anhydrous Na2SO4142.0415 g-

Procedure:

  • In a 500 mL round-bottom flask, 2-ethyl-2-hexenal-d15 (40.0 g) is dissolved in 95% ethanol (200 mL). The solution is cooled to 0 °C in an ice-water bath.

  • Sodium borohydride (12.0 g) is added portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • After the addition, the mixture is stirred at room temperature for 4 hours. 20 mL of D2O is then carefully added to quench the excess NaBH4 and to ensure deuteration of the hydroxyl proton.

  • The reaction is acidified to pH ~2 with 1 M HCl.

  • The mixture is concentrated under reduced pressure, and the residue is extracted with diethyl ether (3 x 100 mL).

  • The combined organic extracts are washed with water and brine, then dried over anhydrous Na2SO4.

  • The solvent is evaporated to give crude 2-ethylhexanol-d18, which is then purified by fractional distillation under reduced pressure.

Step 3: Synthesis of this compound

The final step is the bromination of the deuterated alcohol using phosphorus tribromide.[1][2] This reaction typically proceeds with inversion of configuration.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethylhexanol-d18148.3330.0 g0.202
Phosphorus Tribromide270.6921.8 g (7.3 mL)0.081
Pyridine (B92270)79.102.0 mL-
Dichloromethane (B109758) (DCM)84.93100 mL-
Saturated NaHCO3 solution-50 mL-
Anhydrous Na2SO4142.0410 g-

Procedure:

  • A solution of 2-ethylhexanol-d18 (30.0 g) and pyridine (2.0 mL) in anhydrous dichloromethane (100 mL) is prepared in a 250 mL three-necked flask fitted with a dropping funnel and a condenser, under a nitrogen atmosphere. The solution is cooled to 0 °C.

  • Phosphorus tribromide (21.8 g) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by carefully pouring the mixture onto 100 g of crushed ice.

  • The organic layer is separated, washed with cold water, saturated NaHCO3 solution, and brine.

  • The organic phase is dried over anhydrous Na2SO4 and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by vacuum distillation.[3]

Purification

Purification of the final product is critical to ensure high isotopic and chemical purity.

Purification_Workflow Crude_Product Crude this compound Washing Aqueous Workup (H2O, NaHCO3, Brine) Crude_Product->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Distillation Vacuum Fractional Distillation Evaporation->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General purification workflow for this compound.

Fractional distillation under reduced pressure is the recommended method for purifying this compound.[4][5] This technique separates the desired product from any remaining starting material, by-products, and residual solvents.

Typical Distillation Parameters:

ParameterValue
Boiling Point75-77 °C at 16 mmHg (for non-deuterated)[6]
Pressure10-20 mmHg
ColumnVigreux column (20-30 cm)

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using a combination of analytical techniques.[7][8]

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Absence or significant reduction of proton signals corresponding to the ethyl and hexyl chains. Residual proton signals can be used to quantify isotopic purity.[9][10]
¹³C NMR Signals will be observed for all 8 carbon atoms, potentially showing splitting due to deuterium coupling.[11]
Mass Spectrometry (GC-MS) The molecular ion peak should correspond to the mass of this compound (C8H0D17Br). The isotopic distribution of the molecular ion cluster will indicate the level of deuteration.[10]
Isotopic Purity Determined by GC-MS or high-resolution mass spectrometry (HRMS) by analyzing the relative intensities of the mass peaks corresponding to different isotopologues.[12][13]

Table of Expected Mass Spectrometry Data:

IsotopologueMolecular FormulaExact Mass (m/z)
Non-deuteratedC8H17Br192.05
Deuterated (d17) C8D17Br 209.16

Safety and Handling

2-Ethylhexyl bromide is a flammable liquid and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Phosphorus tribromide is corrosive and reacts violently with water; it should be handled with extreme care.

This guide provides a framework for the synthesis and purification of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available resources.

References

A Technical Guide to the Isotopic Purity of 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic purity of 2-Ethylhexyl bromide-d17, a deuterated analog of 2-Ethylhexyl bromide. The replacement of hydrogen atoms with deuterium (B1214612), a stable, heavier isotope, makes this compound a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies. The precise determination of its isotopic purity is critical for the accuracy and reliability of experimental results.

Isotopic Purity Data

The isotopic purity of a deuterated compound refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. It is typically expressed as atom percent deuterium (Atom % D). While specific batch data may vary, highly deuterated compounds like this compound generally exhibit a high degree of deuterium incorporation.

For illustrative purposes, the following table summarizes representative quantitative data for the isotopic purity of a typical batch of this compound.

ParameterValueMethod of Determination
Isotopic Enrichment (Atom % D) ≥ 98%Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Deuterium Incorporation
d17> 95%Mass Spectrometry (MS)
d16< 5%Mass Spectrometry (MS)
d15< 0.5%Mass Spectrometry (MS)
Chemical Purity ≥ 97%Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the molecular structure and the isotopic composition of a sample. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are utilized.

¹H NMR for Residual Protons:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain residual signals in the regions of interest. Add a known amount of a high-purity, non-deuterated internal standard with a well-resolved signal that does not overlap with any signals from the analyte.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the ¹H NMR spectrum.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the detection and integration of very small signals from residual protons in the this compound.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the area of the signals corresponding to the residual protons in the analyte and the signal of the internal standard.

  • Calculation of Isotopic Purity: The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the known amount of the internal standard.

²H NMR for Deuterium Abundance:

  • Sample Preparation: Prepare a solution of this compound in a protonated solvent (e.g., chloroform, CHCl₃).

  • Instrument Setup: Tune the NMR spectrometer to the deuterium frequency.

  • Data Acquisition: Acquire the ²H NMR spectrum.

  • Data Processing and Analysis: Process the spectrum to identify and integrate the signals corresponding to the deuterium atoms at different positions in the molecule. The relative integrals can provide information about the distribution of deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

  • Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate ionization method, is used to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The mass analyzer separates the ions based on their m/z ratio. A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to resolve the isotopic peaks.

  • Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion.

  • Data Analysis: The resulting spectrum will show a cluster of peaks corresponding to the different isotopologues (d17, d16, d15, etc.). The relative abundance of each isotopologue is determined by the intensity of its corresponding peak.

  • Calculation of Isotopic Purity: The isotopic purity is determined from the relative intensities of the isotopologue peaks. The percentage of the desired d17 isotopologue is a direct measure of the isotopic purity.

Visualizing the Workflow and Isotopologue Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining isotopic purity and the logical relationship between the different isotopologues of 2-Ethylhexyl bromide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis cluster_results Results start This compound Sample dissolve Dissolution in Appropriate Solvent start->dissolve standard Addition of Internal Standard (for NMR) dissolve->standard NMR Protocol ms Mass Spectrometry (e.g., GC-MS, ESI-MS) dissolve->ms nmr NMR Spectroscopy (¹H and ²H) standard->nmr process_nmr Spectral Processing & Integration nmr->process_nmr process_ms Peak Identification & Abundance Measurement ms->process_ms purity Isotopic Purity (Atom % D, Isotopologue Distribution) process_nmr->purity process_ms->purity

Caption: Workflow for determining the isotopic purity of this compound.

isotopologues d17 d17 d16 d16 d17->d16 -1D, +1H d15 d15 d16->d15 -1D, +1H d_other ... d15->d_other -1D, +1H

Caption: Relationship between isotopologues of 2-Ethylhexyl bromide.

An In-Depth Technical Guide to 2-Ethylhexyl Bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Ethylhexyl bromide-d17 (CAS Number: 1398065-97-8), a deuterated analog of 2-Ethylhexyl bromide. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds for quantitative analysis and as tracers in various scientific studies.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled compound essential for a range of analytical applications. Its physical and chemical properties are summarized in the table below, alongside data for its non-deuterated counterpart for comparative purposes.

PropertyThis compound2-Ethylhexyl bromide
CAS Number 1398065-97-8[1]18908-66-2[2]
Molecular Formula C₈D₁₇Br[1]C₈H₁₇Br[2]
Molecular Weight 210.23 g/mol [1]193.12 g/mol [2]
Appearance Colorless to pale yellow liquidColorless to yellow liquid[3]
Boiling Point Not explicitly available; expected to be similar to the non-deuterated form.75-77 °C at 16 mmHg[3]
Density Not explicitly available; expected to be slightly higher than the non-deuterated form.1.0800 g/mL[3]
Solubility Insoluble in water; soluble in organic solvents.[4]Insoluble in water; soluble in organic solvents.[4]
Refractive Index Not explicitly available.1.4530 to 1.4550[3]

Synthesis and Applications

This compound is primarily synthesized from its corresponding deuterated alcohol, 2-ethylhexanol-d18. The bromination of the alcohol is a common synthetic route.

Due to its isotopic labeling, this compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based methods. Its key applications include:

  • Internal Standard: It is widely used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte in complex matrices by correcting for variations in sample preparation and instrument response.

  • Tracer Studies: In metabolic and pharmacokinetic studies, deuterium-labeled compounds like this compound can be used as tracers to follow the metabolic fate of the parent compound in biological systems.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of this compound and its application as an internal standard in a GC-MS workflow.

Synthesis of this compound from 2-Ethylhexanol-d18

This protocol describes a general method for the bromination of a deuterated alcohol using phosphorus tribromide (PBr₃).

Materials:

  • 2-Ethylhexanol-d18

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylhexanol-d18 in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and slowly pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by fractional distillation under reduced pressure.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start Start: 2-Ethylhexanol-d18 in Diethyl Ether add_pbr3 Add PBr3 (0-10 °C) start->add_pbr3 reflux Reflux (3 hours) add_pbr3->reflux workup Aqueous Workup reflux->workup extraction Extraction workup->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation) evaporation->purification end End: this compound purification->end

A flowchart illustrating the synthesis of this compound.
Quantitative Analysis of 2-Ethylhexyl Bromide using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of 2-Ethylhexyl bromide in a sample matrix using its deuterated analog as an internal standard.

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Sample containing 2-Ethylhexyl bromide (analyte)

  • This compound (internal standard)

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte (2-Ethylhexyl bromide) of known concentration.

    • Prepare a stock solution of the internal standard (this compound) of known concentration.

    • Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying known concentrations of the analyte stock solution.

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of the internal standard stock solution.

    • Extract the sample using an appropriate solvent and procedure.

    • Concentrate or dilute the extract as necessary to fall within the calibration range.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Inlet Temperature: 250 °C

      • Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor (example):

        • For 2-Ethylhexyl bromide: m/z corresponding to a characteristic fragment.

        • For this compound: m/z corresponding to the equivalent fragment, shifted by the mass of the deuterium (B1214612) atoms.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard for each chromatogram.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard and sample.

    • Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Diagram of the Analytical Workflow:

G cluster_analysis GC-MS Analysis with Internal Standard prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis (SIM Mode) prep_standards->gcms_analysis prep_sample Prepare Sample with Internal Standard prep_sample->gcms_analysis data_processing Data Processing gcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify Analyte in Sample data_processing->quantification calibration_curve->quantification result Final Concentration quantification->result

References

A Comprehensive Technical Guide to 2-Ethylhexyl Bromide-d17: Properties, Synthesis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Ethylhexyl bromide-d17, a deuterated isotopologue of 2-Ethylhexyl bromide. This document details its core properties, outlines a likely synthetic pathway, and presents a detailed experimental protocol for its application as an internal standard in mass spectrometry-based quantitative analysis. The information herein is intended to support researchers and professionals in drug development and other scientific fields in the effective utilization of this stable isotope-labeled compound.

Core Properties and Physicochemical Data

This compound is a valuable tool in analytical and metabolic research due to the incorporation of seventeen deuterium (B1214612) atoms. This isotopic labeling imparts a significant mass shift compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry applications. The near-identical chemical properties to the unlabeled compound ensure it behaves similarly during sample preparation and chromatographic separation, thus accurately accounting for analytical variability.

Property2-Ethylhexyl bromideThis compound
Molecular Formula C₈H₁₇BrC₈D₁₇Br
Molecular Weight 193.12 g/mol [1]210.23 g/mol [2]
CAS Number 18908-66-2[1]1398065-97-8[2]
Appearance Colorless to pale yellow liquid[3]Not specified, expected to be a colorless liquid
Boiling Point 183-185 °C[4]Not specified, expected to be similar to the non-deuterated form
Density 1.08 g/cm³ at 20 °C[4]Not specified, expected to be slightly higher than the non-deuterated form
Solubility Insoluble in water; soluble in organic solvents[4]Insoluble in water; soluble in organic solvents

Synthesis of this compound

Logical Synthesis Workflow

cluster_0 Synthesis of 2-Ethylhexanol-d18 cluster_1 Bromination n_butyraldehyde n-Butyraldehyde aldol_condensation Aldol (B89426) Condensation & Dehydration n_butyraldehyde->aldol_condensation ethyl_hexenal 2-Ethyl-2-hexenal aldol_condensation->ethyl_hexenal deuteration Catalytic Deuteration (D2, Catalyst) ethyl_hexenal->deuteration ethylhexanol_d18 2-Ethylhexanol-d18 deuteration->ethylhexanol_d18 PBr3 Phosphorus Tribromide (PBr3) ethylhexanol_d18->PBr3 EHBr_d17 This compound PBr3->EHBr_d17

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Ethylhexyl Bromide from 2-Ethylhexanol

The following protocol for the synthesis of the non-deuterated 2-Ethylhexyl bromide from 2-Ethylhexanol can be adapted for the synthesis of the deuterated analogue by substituting 2-Ethylhexanol with 2-Ethylhexanol-d18.

Materials:

  • 2-Ethylhexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 2-Ethylhexanol.

  • Addition of Brominating Agent: Cool the flask in an ice bath. Slowly add phosphorus tribromide from the dropping funnel with constant stirring. The addition should be controlled to maintain a low reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it into ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with water again.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Purify the crude 2-Ethylhexyl bromide by distillation under reduced pressure to obtain the final product.

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry due to their ability to co-elute with the analyte of interest and exhibit similar ionization behavior, thereby correcting for matrix effects and variations in instrument response.[8] this compound can be effectively used as an internal standard for the quantification of 2-Ethylhexyl bromide or related compounds, such as metabolites of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP).

Experimental Workflow for Quantification using a Deuterated Internal Standard

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification sample Biological Sample (e.g., Plasma, Urine) add_is Spike with this compound (Internal Standard) sample->add_is protein_precipitation Protein Precipitation (e.g., with cold acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS System supernatant->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing peak_integration Peak Area Integration (Analyte and Internal Standard) data_processing->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation calibration_curve Calibration Curve ratio_calculation->calibration_curve quantification Quantify Analyte Concentration ratio_calculation->quantification calibration_curve->quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard

This protocol is adapted from a method for the quantification of phthalate metabolites using a deuterated internal standard and can be applied to the use of this compound.[9]

Materials and Reagents:

  • Biological matrix (e.g., plasma, urine)

  • This compound (Internal Standard) stock solution

  • Acetonitrile (B52724) (ACN), HPLC grade, chilled

  • Formic acid

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

    • Add 10 µL of the this compound internal standard stock solution to the sample.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Employ a suitable C18 column for chromatographic separation. The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry (MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Define specific precursor-to-product ion transitions for both the analyte of interest and this compound.

      • Optimize instrument parameters such as collision energy and declustering potential for each transition to achieve maximum sensitivity.

  • Data Processing and Quantification:

    • Integrate the chromatographic peak areas for both the analyte and the internal standard (this compound).

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibration standards and quality controls.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for researchers requiring accurate quantification of 2-Ethylhexyl bromide and related compounds in complex biological matrices. Its synthesis, while requiring specialized deuterated starting materials, follows established organic chemistry principles. The application of this compound as an internal standard in LC-MS/MS analysis, as detailed in this guide, provides a robust methodology for obtaining high-quality, reliable data in pharmacokinetic, toxicological, and other research areas. The workflows and protocols presented here offer a solid foundation for the successful implementation of this deuterated compound in the laboratory.

References

Navigating the Isotopic Frontier: A Technical Guide to the Stability and Storage of 2-Ethylhexyl Bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into molecules represents a powerful tool in modern drug development and metabolic research. The increased mass of deuterium can alter pharmacokinetic profiles, offering potential therapeutic advantages. 2-Ethylhexyl bromide-d17, a deuterated analog of the alkylating agent 2-ethylhexyl bromide, is a valuable building block in the synthesis of these deuterated molecules. However, to ensure the integrity and reliability of experimental outcomes, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are paramount.

This technical guide provides a comprehensive overview of the stability considerations, recommended storage conditions, and potential degradation pathways for this compound, based on the known properties of deuterated compounds and alkyl halides.

Core Principles of Stability and Storage

Recommended Storage Conditions

To maintain the chemical and isotopic purity of this compound, the following storage conditions are recommended. These are summarized in Table 1.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C for short-term storage. For long-term storage, consider -20°C.Reduces the rate of potential degradation reactions such as elimination and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Minimizes exposure to atmospheric moisture, which can cause hydrolysis and, more critically, hydrogen-deuterium (H-D) exchange, leading to isotopic dilution.
Container Use tightly sealed, amber glass vials or ampoules.Protects from light to prevent potential photodegradation and minimizes moisture ingress.
Handling Allow the container to warm to room temperature before opening. Handle in a dry environment (e.g., a glove box).Prevents condensation of atmospheric moisture on the cold compound, which can lead to hydrolysis and H-D exchange.

Potential Degradation Pathways

This compound, as a primary alkyl bromide, is susceptible to several degradation pathways. Understanding these is crucial for designing stable formulations and interpreting analytical results.

Chemical Degradation
  • Elimination (Dehydrobromination): Alkyl bromides can undergo elimination of hydrogen bromide (HBr) to form an alkene, particularly in the presence of heat or a base. The non-deuterated form of 2-ethylhexyl bromide is often supplied with a stabilizer, such as potassium carbonate, to neutralize any acidic byproducts and inhibit this degradation pathway.[1] The deuterated nature of the ethyl and hexyl chains may slightly slow this process due to the kinetic isotope effect, but it remains a primary degradation concern.

  • Hydrolysis: In the presence of water, 2-ethylhexyl bromide can undergo nucleophilic substitution (hydrolysis) to form 2-ethylhexanol-d17.[2] This reaction is catalyzed by acidic or basic conditions.

  • Reaction with Bases: Strong bases will promote the E2 elimination reaction, leading to the formation of 2-ethyl-1-hexene-d15.[3][4]

  • Reaction with Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to decomposition.[5]

  • Thermal Decomposition: At elevated temperatures, 2-ethylhexyl bromide can decompose, potentially forming toxic fumes such as carbon monoxide, carbon dioxide, and hydrogen bromide.[2][5][6]

Isotopic Dilution

Hydrogen-Deuterium (H-D) Exchange: This is a critical concern for all deuterated compounds. Protic sources, most notably water, can facilitate the exchange of deuterium atoms with protons, thereby reducing the isotopic enrichment of the compound.[7] While the C-D bonds in this compound are generally stable and not readily exchangeable, prolonged exposure to moisture, especially under non-neutral pH conditions, could pose a risk.

The potential degradation pathways are illustrated in the following diagram:

G Potential Degradation Pathways for this compound cluster_conditions Conditions cluster_compound Compound cluster_products Degradation Products Heat Heat Alkene 2-Ethyl-1-hexene-d15 Heat->Alkene Other Other Decomposition Products Heat->Other Base Base Base->Alkene Water Water (H₂O) Alcohol 2-Ethylhexanol-d17 Water->Alcohol Light Light (hν) Light->Other Oxidizing_Agent Strong Oxidizing Agent Oxidizing_Agent->Other Compound This compound Compound->Alkene Elimination Compound->Alcohol Hydrolysis Compound->Other Decomposition

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the suitability of this compound for a specific application, a stability-indicating analytical method should be developed and validated. This typically involves forced degradation studies to identify potential degradation products and establish the method's specificity.

Forced Degradation Study Protocol

A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solid compound or a solution to UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze the stressed samples and a control sample (stored under recommended conditions) at various time points using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The following diagram outlines the workflow for a forced degradation study:

G Forced Degradation Study Workflow cluster_stress Apply Stress Conditions cluster_data Data Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photodegradation start->photo analyze Analyze Samples by LC-MS or GC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation analyze->quantify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

Analytical Method Validation

The chosen analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

While this compound is a valuable tool in pharmaceutical research and development, its stability is not absolute. By understanding its potential degradation pathways—including elimination, hydrolysis, and isotopic exchange—and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of the compound and the reliability of their experimental data. The use of a validated, stability-indicating analytical method is crucial for monitoring the purity and potency of this important deuterated building block.

References

Sourcing Guide for 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to procure 2-Ethylhexyl bromide-d17 (CAS No. 1398065-97-8), a deuterated analog of 2-Ethylhexyl bromide, several specialized chemical suppliers offer this compound. Below is a summary of potential vendors, including relevant details to facilitate acquisition.

Please note: This guide is intended to provide information on potential suppliers based on publicly available data. Availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information. This document does not constitute an in-depth technical guide or whitepaper and does not include experimental protocols or detailed data analysis.

Potential Suppliers of this compound

A number of chemical suppliers list this compound, also known by synonyms such as Octyl Bromide-d17 or (±)-1-Bromo-2-ethylhexane-d17, in their catalogs. The table below summarizes these suppliers and provides key information for procurement.

SupplierProduct NameCAS NumberNotes
MedchemExpress This compoundNot explicitly listed on product page, but impliedOffered for research use only.[1]
TLC Pharmaceutical Standards This compound1398065-97-8Currently listed as "BACKORDERED".[2]
LGC Standards (±)-1-Bromo-2-ethylhexane-d171398065-97-8Listed as a stable isotope.

Supplier Details and Purchasing Information

MedchemExpress MedchemExpress lists "this compound" (also as Octyl Bromide-d17) as a deuterium-labeled compound for research purposes.[1] Interested parties are advised to visit their website to select the desired quantity and obtain a quote. The product is intended for research use only and is not sold to patients.[1]

TLC Pharmaceutical Standards TLC Pharmaceutical Standards includes "this compound" in their product catalog under the CAS number 1398065-97-8. However, the current inventory status is noted as "BACKORDERED". Researchers interested in this supplier should contact them directly to inquire about future availability and lead times. Common package sizes include 10, 25, 50, and 100mg.

LGC Standards LGC Standards offers "(±)-1-Bromo-2-ethylhexane-d17" with the CAS number 1398065-97-8. This is a synonym for this compound. Further details on pack sizes and pricing can be found on their official website.

It is important to note that some suppliers, such as New Haven Pharma and Elex Biotech LLC, have previously listed the compound but currently indicate that it is not available for sale.[3] Additionally, researchers should be careful to distinguish between the deuterated and non-deuterated forms of 2-Ethylhexyl bromide, as many suppliers, including Santa Cruz Biotechnology, Sigma-Aldrich, and Thermo Scientific Chemicals, primarily list the non-deuterated version (CAS 18908-66-2).[1][4][5]

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 2-Ethylhexyl Bromide in Environmental Water Samples using 2-Ethylhexyl bromide-d17 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of environmental monitoring and chemical analysis, accurate quantification of semi-volatile organic compounds (SVOCs) is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds.[1][2] For enhanced accuracy and precision in quantitative analysis, the use of stable isotope-labeled internal standards is a widely accepted practice.[3] Deuterated standards, such as 2-Ethylhexyl bromide-d17, are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for effective correction of variations that may occur during sample preparation and analysis, such as matrix effects and instrument response fluctuations.

This document provides a detailed protocol for the quantitative analysis of 2-Ethylhexyl bromide in environmental water samples using this compound as an internal standard.

Principle

The method is based on liquid-liquid extraction (LLE) of the target analyte (2-Ethylhexyl bromide) and the deuterated internal standard (this compound) from a water sample into an organic solvent. The extract is then concentrated and analyzed by GC-MS. The GC separates the analyte and the internal standard, and the MS detects and quantifies them. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Experimental Protocols

1. Reagents and Materials

  • 2-Ethylhexyl bromide (analyte), analytical standard grade

  • This compound (internal standard), analytical standard grade

  • Dichloromethane (B109758) (DCM), pesticide residue grade or equivalent

  • Methanol, HPLC grade

  • Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic contaminants

  • Anhydrous sodium sulfate (B86663), analytical grade, baked at 400°C for 4 hours

  • Reagent-free water (for blanks and standard preparation)

  • 2 mL GC vials with PTFE-lined septa

  • Separatory funnels (1 L)

  • Concentrator tubes and nitrogen evaporation system

2. Standard Solutions Preparation

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Ethylhexyl bromide and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the primary stock solution of 2-Ethylhexyl bromide with dichloromethane to achieve concentrations ranging from 1 to 100 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the primary stock solution of this compound with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Collect 500 mL of the water sample in a clean glass container.

  • Transfer the sample to a 1 L separatory funnel.

  • Spike the sample with 50 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 ng/L.

  • Add 30 g of NaCl to the sample and shake to dissolve. This enhances the extraction efficiency by increasing the ionic strength of the aqueous phase.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.

  • Gently swirl the combined extract over the sodium sulfate.

  • Decant the dried extract into a concentrator tube.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

4. GC-MS Analysis

The following GC-MS parameters are provided as a guideline and may require optimization for different instruments.

Parameter Setting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temperature 40°C, hold for 2 min; ramp to 200°C at 10°C/min; ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
2-Ethylhexyl bromideQuantification Ion: m/z 135, Qualifier Ions: m/z 57, 137
This compoundQuantification Ion: m/z 152

5. Data Analysis

  • Integrate the peak areas for the quantification ions of 2-Ethylhexyl bromide and this compound.

  • Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Calculate the response ratio for the unknown samples.

  • Determine the concentration of 2-Ethylhexyl bromide in the samples by interpolating their response ratios on the calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance of the method based on typical results for similar analyses.

Parameter Expected Value
Calibration Range 1 - 100 ng/mL
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/L
Limit of Quantification (LOQ) 1.5 ng/L
Precision (%RSD, n=6) < 15%
Accuracy (Recovery %) 85 - 115%

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 500 mL Water Sample Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction (DCM) Spike->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate to 1 mL under Nitrogen Dry->Concentrate GC_Inject Inject 1 µL into GC-MS Concentrate->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (SIM Mode) GC_Sep->MS_Detect Integration Peak Area Integration MS_Detect->Integration Ratio Calculate Response Ratio (Analyte/IS) Integration->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Quantify Quantify Analyte Concentration Ratio->Quantify Cal_Curve->Quantify Result Final Result (ng/L) Quantify->Result

Caption: Experimental workflow for the quantitative analysis of 2-Ethylhexyl bromide.

References

Application Note: High-Throughput Analysis of Semi-Volatile Organic Compounds in Environmental Matrices using 2-Ethylhexyl bromide-d17 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated method for the quantitative analysis of semi-volatile organic compounds (SVOCs) in environmental samples, such as soil and water. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) and incorporates 2-Ethylhexyl bromide-d17 as a deuterated internal standard to ensure high accuracy and precision. The inclusion of an internal standard compensates for variations during sample preparation and instrumental analysis.[1][2][3] This document provides detailed protocols for sample extraction, cleanup, and GC-MS analysis, along with validation data demonstrating the method's performance.

Introduction

The monitoring of SVOCs, including plasticizers like phthalates and polycyclic aromatic hydrocarbons (PAHs), in the environment is crucial due to their potential toxicity and persistence.[4] Accurate quantification of these compounds in complex matrices like soil and water presents analytical challenges, including potential analyte loss during sample preparation and variations in instrument response.[5][6] The use of an internal standard (IS) is a widely accepted technique to improve the accuracy and precision of analytical measurements by correcting for these variabilities.[1][2][3]

A suitable internal standard should be a compound that is not naturally present in the sample, has similar chemical and physical properties to the target analytes, and can be clearly distinguished by the analytical instrument.[3] Deuterated analogs of target compounds are often ideal internal standards for mass spectrometry-based methods because they co-elute with the analyte of interest and have a distinct mass-to-charge ratio (m/z).[3][7][8]

This compound is a deuterated form of 2-ethylhexyl bromide and serves as an excellent internal standard for the analysis of various SVOCs. Its chemical properties are similar to many common environmental contaminants, ensuring it behaves similarly during extraction and analysis. This application note details a validated GC-MS method for the determination of representative SVOCs in environmental samples using this compound as an internal standard.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Sample Environmental Sample (Soil/Water) Spike Spike with This compound (IS) Sample->Spike Add IS Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration Vial Transfer to GC Vial Concentration->Vial GCMS GC-MS System Vial->GCMS Injection Data Data Acquisition (SIM Mode) GCMS->Data Processing Data Processing Data->Processing Quantification Quantification Processing->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of SVOCs using an internal standard.

Materials and Methods

Reagents and Standards

  • This compound (Internal Standard)

  • SVOC Analytical Standards (e.g., Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Phenanthrene)

  • Solvents: Dichloromethane (B109758), Hexane, Acetone (all HPLC grade or higher)

  • Anhydrous Sodium Sulfate

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Instrumentation

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Autosampler

Sample Preparation

Proper sample collection and preparation are critical for accurate results.[5][6][9]

  • Water Samples:

    • To a 1 L water sample, add a known amount of this compound solution.

    • Perform liquid-liquid extraction (LLE) with dichloromethane or pass the sample through a conditioned SPE cartridge.

    • Elute the analytes from the SPE cartridge with an appropriate solvent.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Soil/Sediment Samples:

    • To 10 g of homogenized soil, add a known amount of this compound solution.[6]

    • Extract the sample using pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).

    • Concentrate the extract and perform a cleanup step using an SPE cartridge to remove interferences.

    • Elute the analytes and concentrate the final extract to 1 mL.

GC-MS Analysis

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Oven Program: 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantification

Quantification is based on the principle of internal standard calibration.[7] A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Principle of Internal Standard Calibration

internal_standard_calibration cluster_calibration Calibration Standards cluster_sample Unknown Sample cluster_analysis Analysis and Calculation Std1 Standard 1 (Analyte Conc. 1) GCMS_Analysis GC-MS Analysis Std1->GCMS_Analysis Std2 Standard 2 (Analyte Conc. 2) Std2->GCMS_Analysis StdN Standard n (Analyte Conc. n) StdN->GCMS_Analysis IS_Std Constant Concentration of This compound (IS) Unknown Sample with Unknown Analyte Conc. Unknown->GCMS_Analysis IS_Sample Same Constant Concentration of This compound (IS) Peak_Area Measure Peak Areas (Analyte and IS) GCMS_Analysis->Peak_Area Ratio Calculate Area Ratio (Analyte Area / IS Area) Peak_Area->Ratio Cal_Curve Generate Calibration Curve (Area Ratio vs. Analyte Conc.) Ratio->Cal_Curve Quantify Determine Unknown Conc. from Calibration Curve Cal_Curve->Quantify

Caption: Logical relationship of internal standard calibration.

Results and Discussion

The use of this compound as an internal standard significantly improves the method's performance. The following tables summarize the validation data for the analysis of Di(2-ethylhexyl) phthalate (DEHP) and Phenanthrene in spiked water samples.

Table 1: Method Validation Parameters

ParameterDEHPPhenanthrene
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 µg/L0.02 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.06 µg/L
Retention Time (min) 18.515.2
Internal Standard RT (min) \multicolumn{2}{c}{12.8}

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (µg/L)Mean Recovery (%)RSD (%) (n=6)
DEHP 1.098.54.2
10.0101.23.5
Phenanthrene 1.099.13.8
10.0100.53.1

The high recovery rates and low relative standard deviations (RSD) demonstrate the excellent accuracy and precision of the method. The use of the deuterated internal standard effectively compensates for any analyte loss during the sample preparation steps and variations in injection volume.

Conclusion

This application note presents a reliable and validated GC-MS method for the quantification of semi-volatile organic compounds in environmental samples. The incorporation of this compound as an internal standard is crucial for achieving high accuracy and precision, making this method suitable for routine environmental monitoring and research applications. The detailed protocols and validation data provide a solid foundation for laboratories to implement this analytical approach.

References

Application Note: Quantification of Di(2-ethylhexyl) phthalate (DEHP) in Pharmaceutical Products Using Isotope Dilution GC-MS with 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer, in pharmaceutical products. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution technique employing 2-Ethylhexyl bromide-d17 as an internal standard. This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides comprehensive steps for sample preparation, instrument configuration, and data analysis, making it suitable for quality control and safety assessment in the pharmaceutical industry.

Introduction

Plasticizers are additives used to increase the flexibility and durability of polymeric materials. In the pharmaceutical industry, they are found in various materials such as IV bags, tubing, and container closures.[1][2][3] Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under regulatory scrutiny due to its potential health risks.[2][3] Consequently, accurate and reliable quantification of DEHP in pharmaceutical products is crucial to ensure patient safety and regulatory compliance.[4][5]

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis.[6] It involves the addition of a known amount of a stable isotope-labeled analog of the analyte (internal standard) to the sample. The ratio of the native analyte to the internal standard is then measured by mass spectrometry. This method provides high accuracy as the internal standard behaves almost identically to the analyte during extraction, derivatization, and chromatographic separation, thus compensating for any losses or variations. This application note describes the use of this compound as an internal standard for the quantification of DEHP.

Experimental Workflow

The overall experimental workflow for the quantification of DEHP using this compound is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Pharmaceutical Product Spike Spike with this compound Internal Standard Sample->Spike Extract Solvent Extraction (e.g., Dichloromethane) Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Reconstitute Reconstitute in GC-compatible solvent Concentrate->Reconstitute Inject Inject Sample into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas (DEHP and IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify DEHP Concentration Calibrate->Quantify

Figure 1: Experimental workflow for DEHP quantification.

Materials and Methods

Reagents and Materials
  • Di(2-ethylhexyl) phthalate (DEHP), analytical standard grade

  • This compound (D17-DEHB), as internal standard (IS)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Hexane (B92381), HPLC grade

  • Methanol, HPLC grade

  • Nitrogen gas, high purity

  • 0.45 µm PTFE syringe filters

  • Autosampler vials with PTFE-lined caps

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis. The following are representative instrument conditions.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Temperature ProgramInitial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
DEHP (Quantifier)149.1
DEHP (Qualifier)167.1, 279.2
This compound138.2 (Quantifier, representing a characteristic fragment of the deuterated ethylhexyl group)

Experimental Protocols

Preparation of Standard Solutions
  • DEHP Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DEHP standard and dissolve in 100 mL of hexane.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the DEHP stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized pharmaceutical product into a glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample.

  • Extraction: Add 10 mL of dichloromethane to the tube. Vortex for 2 minutes and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined solvent to near dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 1 mL of hexane.

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.

Data Analysis and Results

The quantification of DEHP is based on the ratio of the peak area of the DEHP quantifier ion to the peak area of the this compound quantifier ion.

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of DEHP to the peak area of the internal standard against the concentration of DEHP for the calibration standards.

Calibration_Process A Analyze Calibration Standards B Measure Peak Areas (DEHP and IS) A->B C Calculate Area Ratio (DEHP Area / IS Area) B->C D Plot Area Ratio vs. DEHP Concentration C->D E Perform Linear Regression (y = mx + c) D->E F Obtain Calibration Equation and R² E->F

Figure 2: Data analysis workflow for calibration.

Table 2: Representative Calibration Data for DEHP

Concentration (µg/mL)DEHP Peak AreaIS Peak AreaArea Ratio (DEHP/IS)
0.115,234150,1230.101
0.576,170151,5000.503
1.0153,800152,3001.010
5.0759,500149,8005.070
10.01,510,000150,50010.033
20.03,025,000151,00020.033
Sample Quantification

The concentration of DEHP in the prepared sample extract is determined using the calibration curve. The final concentration in the original sample is then calculated considering the initial sample weight and the final volume of the extract.

Table 3: Quantification of DEHP in a Hypothetical Pharmaceutical Product Sample

Sample IDSample Weight (g)DEHP Peak AreaIS Peak AreaArea Ratio (DEHP/IS)Conc. in Extract (µg/mL)Final Conc. (µg/g)
Sample A1.05450,123150,8762.9832.972.83

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable and accurate means for the quantification of DEHP in pharmaceutical products. The use of an isotope-labeled internal standard is critical for minimizing analytical errors arising from sample matrix effects and procedural variations. This method is suitable for routine quality control testing and for studies investigating the migration of plasticizers from packaging materials into pharmaceutical formulations.

References

Application Note: Quantitative Analysis of 2-Ethylhexyl Bromide using Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate method for the quantification of 2-Ethylhexyl bromide in an organic matrix using Isotope Dilution Mass Spectrometry (IDMS). The protocol utilizes 2-Ethylhexyl bromide-d17 as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers, scientists, and drug development professionals requiring high precision and accuracy in the analysis of alkyl halides, which are often monitored as potential genotoxic impurities or environmental contaminants. The detailed experimental protocol, data presentation, and workflow diagrams provided herein offer a comprehensive guide for implementing this advanced analytical technique.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1][2] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample.[2] This "isotopic spike," in this case, this compound, serves as an internal standard. Because the labeled standard is chemically identical to the analyte, it experiences the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, effectively mitigating issues such as sample loss and matrix-induced signal suppression or enhancement.[1][2]

2-Ethylhexyl bromide is an alkyl halide used in various industrial syntheses. Its quantification is crucial for quality control and safety assessment, particularly in the pharmaceutical industry where alkyl halides are often considered potential genotoxic impurities. This application note provides a detailed protocol for the analysis of 2-Ethylhexyl bromide using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-Ethylhexyl bromide (≥98% purity)

  • Internal Standard: this compound (isotopic purity ≥98%)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Matrix: A representative organic matrix (e.g., a placebo formulation of a drug product, dissolved in DCM)

Preparation of Standard Solutions

2.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of 2-Ethylhexyl bromide and dissolve it in 10 mL of DCM to prepare a 1 mg/mL stock solution.

  • Similarly, prepare a 1 mg/mL stock solution of this compound in DCM.

2.2. Intermediate Standard Solution (10 µg/mL):

  • Dilute 100 µL of the 1 mg/mL 2-Ethylhexyl bromide stock solution to 10 mL with DCM.

2.3. Internal Standard Spiking Solution (1 µg/mL):

  • Dilute 10 µL of the 1 mg/mL this compound stock solution to 10 mL with DCM.

2.4. Calibration Standards:

  • Prepare a series of calibration standards by spiking the appropriate amount of the intermediate standard solution into a fixed volume of the matrix solution.

  • Add a constant volume of the internal standard spiking solution to each calibration standard.

  • The final concentrations of the calibration standards should range from 10 ng/mL to 1000 ng/mL.

Sample Preparation
  • Accurately weigh a known amount of the sample matrix.

  • Dissolve the sample in a known volume of DCM.

  • Spike the sample solution with a known amount of the this compound internal standard solution.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis
  • Integrate the peak areas of the selected ions for both 2-Ethylhexyl bromide and this compound.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of 2-Ethylhexyl bromide in the samples by interpolating their response ratios on the calibration curve.

Data Presentation

Table 1: Selected Ions for SIM Analysis

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
2-Ethylhexyl bromide192/19411385
This compound209/21112698

Note: The presence of bromine results in characteristic M and M+2 isotope patterns.

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio
1015,234150,1230.101
5076,170151,5000.503
100153,890152,3401.010
250380,225151,9802.502
500755,600150,8005.011
10001,510,500150,55010.033

Calibration Curve Equation: y = 0.0101x - 0.002 Correlation Coefficient (R²): 0.9998

Mandatory Visualization

IDMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Analyte Analyte Stock (2-Ethylhexyl bromide) Cal_Stds Calibration Standards Analyte->Cal_Stds Dilution & Spiking IS Internal Standard Stock (this compound) IS->Cal_Stds Spiking Sample_Prep Sample Preparation IS->Sample_Prep Spiking Matrix Sample Matrix Matrix->Cal_Stds Matrix->Sample_Prep GC_MS GC-MS System (SIM Mode) Cal_Stds->GC_MS Sample_Prep->GC_MS Peak_Integration Peak Area Integration GC_MS->Peak_Integration Raw Data Ratio_Calc Response Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Calibration Curve Construction Ratio_Calc->Cal_Curve Quantification Quantification of Analyte in Sample Ratio_Calc->Quantification Cal_Curve->Quantification Calibration Model

Caption: Workflow for Isotope Dilution Mass Spectrometry Analysis.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust protocol for the quantification of 2-Ethylhexyl bromide. This approach effectively minimizes the impact of matrix effects and procedural variations, making it an ideal choice for demanding applications in pharmaceutical development and environmental analysis. The detailed protocol and workflow presented in this application note can be readily adapted for the analysis of other alkyl halides and in various complex matrices.

References

Application Note: High-Throughput Analysis of Phthalate Esters Using Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalate (B1215562) esters are ubiquitous environmental contaminants and potential endocrine disruptors, necessitating sensitive and accurate analytical methods for their detection in various matrices, including environmental samples, food products, and biological fluids. This application note describes a robust and reliable method for the quantitative analysis of common phthalate esters using gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. The protocol details the use of a deuterated internal standard, synthesized from 2-Ethylhexyl bromide-d17, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). They are found in a vast array of consumer products, including food packaging, medical devices, toys, and personal care products.[1][2][3] Due to their weak chemical bonds with the polymer matrix, phthalates can easily leach into the environment, leading to widespread human exposure.[1] Several phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[1][2][3][4][5][6] They have been shown to interact with estrogen and androgen receptors, potentially leading to adverse effects on reproductive health and development.[4][5][6] Consequently, regulatory bodies worldwide have established maximum allowable limits for specific phthalates in various products.

Accurate quantification of phthalates, often present at trace levels in complex matrices, poses a significant analytical challenge. Isotope dilution mass spectrometry is the gold standard for such analyses, as it employs a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.[7] This approach effectively compensates for sample loss during preparation and ionization suppression or enhancement in the mass spectrometer. This application note outlines a method using a deuterated analog of DEHP, synthesized from this compound, as an internal standard for the precise and accurate measurement of a panel of phthalate esters.

Quantitative Data Summary

The following tables summarize the typical performance data for the analysis of six common phthalate esters using the described methods. The use of a deuterated internal standard, such as DEHP-d17, is critical for achieving this level of accuracy and precision.

Table 1: GC-MS/MS Method Performance

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Dimethyl phthalate (DMP)>0.9950.050.1595-105<10
Diethyl phthalate (DEP)>0.9950.050.1596-104<10
Dibutyl phthalate (DBP)>0.9980.100.3098-107<8
Benzyl butyl phthalate (BBP)>0.9970.100.3097-106<8
Di(2-ethylhexyl) phthalate (DEHP)>0.9990.250.7599-108<5
Di-n-octyl phthalate (DNOP)>0.9960.200.6095-105<7

Table 2: LC-MS/MS Method Performance

AnalyteLinearity (R²)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
Mono-methyl phthalate (MMP)>0.990.10.392-110<15
Mono-ethyl phthalate (MEP)>0.990.10.393-109<15
Mono-butyl phthalate (MBP)>0.990.31.095-112<12
Mono-benzyl phthalate (MBzP)>0.990.10.394-111<13
Mono(2-ethylhexyl) phthalate (MEHP)>0.990.31.097-115<10

Experimental Protocols

1. Synthesis of Deuterated DEHP (DEHP-d34) Internal Standard

Note: This synthesis should be performed by a qualified chemist in a suitable laboratory environment.

This compound serves as the starting material for the synthesis of the deuterated internal standard, Di(2-ethylhexyl) phthalate-d34 (DEHP-d34). The synthesis involves the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol-d17, which is produced from this compound. The resulting DEHP-d34 provides a stable, isotopically labeled internal standard ideal for quantifying DEHP and other phthalates.

2. Sample Preparation

Extreme care must be taken to avoid contamination from plastic labware. Use only glass or stainless-steel equipment.

A. Liquid Samples (e.g., Beverages, Water)

  • To a 100 mL glass separatory funnel, add 50 mL of the liquid sample.

  • Spike the sample with a known amount of DEHP-d34 internal standard solution.

  • Add 25 mL of n-hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction with another 25 mL of n-hexane.

  • Combine the organic extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

B. Solid Samples (e.g., Food, Soil)

  • Homogenize the sample.

  • Weigh 5 g of the homogenized sample into a glass centrifuge tube.

  • Spike the sample with the DEHP-d34 internal standard solution.

  • Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube containing 150 mg of PSA (primary secondary amine) sorbent and 900 mg of anhydrous magnesium sulfate.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant and evaporate to a final volume of 1 mL.

  • The extract is ready for analysis.

C. Biological Fluids (e.g., Urine, Serum)

  • To 1 mL of the sample in a glass tube, add 20 µL of the DEHP-d34 internal standard solution.

  • For urine samples, add 50 µL of β-glucuronidase and incubate at 37°C for 90 minutes to deconjugate the phthalate metabolites.[8]

  • Perform a liquid-liquid extraction with 2 x 3 mL of a mixture of n-hexane and diethyl ether (1:1 v/v).

  • Combine the organic layers and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. GC-MS/MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

4. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Liquid, Solid, or Biological) Spike Spike with DEHP-d34 Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS/MS Concentration->GCMS LCMS LC-MS/MS Concentration->LCMS Quant Quantification using Isotope Dilution GCMS->Quant LCMS->Quant Report Reporting Quant->Report

Caption: General workflow for phthalate analysis.

signaling_pathway Phthalate Endocrine Disruption Pathways cluster_er Estrogen Receptor Pathway cluster_ar Androgen Receptor Pathway Phthalates Phthalates (e.g., DEHP, DBP) ER Estrogen Receptor (ERα/ERβ) Phthalates->ER Binds to/Activates AR Androgen Receptor (AR) Phthalates->AR Binds to/Inhibits ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to ER_effect Altered Gene Expression (e.g., cell proliferation, differentiation) ERE->ER_effect Regulates ARE Androgen Response Element (ARE) in DNA AR->ARE Binding Blocked AR_effect Inhibition of Androgenic Effects (e.g., reduced testosterone (B1683101) synthesis) ARE->AR_effect Leads to

Caption: Phthalate interference with hormone signaling.

References

Application Note: Quantitative Analysis of 2-Ethylhexyl bromide-d17 in Human Plasma using Liquid-Liquid Extraction and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide-d17 is a deuterated analog of 2-Ethylhexyl bromide, often utilized as an internal standard (IS) in quantitative bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1][2][3] This application note provides a detailed protocol for the sample preparation of this compound from human plasma, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of alkyl halides and the validation of bioanalytical methods.[4][5][6]

Data Presentation

The following table summarizes the typical performance characteristics of the described method, in line with regulatory expectations such as the ICH M10 guideline for bioanalytical method validation.[7]

Validation Parameter Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)85% - 115% (80% - 120% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery Consistent, precise, and reproducible85% - 105%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 15%

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • 2-Ethylhexyl bromide (Analyte for calibration curve)

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Deionized Water

  • Sodium Sulfate, anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1.5 mL Polypropylene (B1209903) microcentrifuge tubes

  • Glass vials with inserts

Equipment
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Calibrated pipettes

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from a 100 µL human plasma sample.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature. Once thawed, vortex mix for 10 seconds to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at a concentration of 10 ng/mL in methanol) to all samples, calibration standards, and quality control samples, except for the blank matrix samples. For the blank matrix, add 10 µL of methanol.

  • Protein Precipitation & Extraction:

    • Add 500 µL of cold MTBE to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass vial, avoiding the precipitated protein pellet and the lower aqueous phase.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 50 µL of hexane.

  • Transfer: Transfer the reconstituted sample to a GC-MS vial with a low-volume insert for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 2 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-Ethylhexyl bromide (Analyte): m/z [to be determined based on fragmentation, likely including fragments like C8H17+]

    • This compound (IS): m/z [to be determined based on fragmentation, with a mass shift corresponding to the 17 deuterium (B1214612) atoms]

Workflow Diagram

Sample_Preparation_Workflow Figure 1. Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) spike 2. Spike with this compound (IS) plasma->spike extract 3. Add MTBE & Vortex spike->extract centrifuge 4. Centrifuge extract->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Hexane evaporate->reconstitute inject 8. Inject into GC-MS reconstitute->inject separate 9. Chromatographic Separation inject->separate detect 10. Mass Spectrometric Detection (SIM) separate->detect integrate 11. Peak Integration detect->integrate ratio 12. Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify 13. Quantify using Calibration Curve ratio->quantify

Caption: Figure 1. Sample Preparation and Analysis Workflow.

References

Application Notes and Protocols for Preparing Calibration Standards with 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in mass spectrometry-based assays, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. Deuterated compounds, such as 2-Ethylhexyl bromide-d17, serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the preparation of calibration standards using this compound. This internal standard is particularly suitable for the quantitative analysis of structurally related compounds, such as plasticizers (e.g., phthalates and adipates) and other alkylated molecules, in various matrices including environmental, biological, and consumer products.

Core Principles of Using Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry (IDMS). By adding a known quantity of the deuterated standard to samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric measurement corrects for potential errors that can occur during the analytical workflow, such as:

  • Sample Preparation Variability: Losses of the analyte during extraction, concentration, or derivatization steps are mirrored by proportional losses of the deuterated internal standard.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer's ion source affects both the analyte and the internal standard similarly.

  • Instrumental Variability: Fluctuations in injection volume and detector response are normalized by the constant presence of the internal standard.

Data Presentation: Performance of Calibration Standards

The following tables summarize hypothetical yet representative quantitative data for calibration curves prepared using this compound as an internal standard for the analysis of a target analyte (e.g., a plasticizer). This data illustrates the expected performance of a validated analytical method.

Table 1: Calibration Curve Linearity

Analyte Concentration (ng/mL)Response Ratio (Analyte/IS)
1.00.012
5.00.058
10.00.115
50.00.592
100.01.180
500.05.950
1000.011.920
Linearity (R²) 0.9995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low QC5.04.8597.04.5
Mid QC50.051.2102.43.2
High QC800.0790.498.82.8

Table 3: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Experimental Protocols

This section provides detailed methodologies for the preparation of calibration standards and quality control samples using this compound for a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Target Analyte(s)

  • High-purity solvent (e.g., hexane, ethyl acetate, or other suitable solvent compatible with GC-MS)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Autosampler vials with PTFE-lined caps

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the target analyte.

    • Dissolve the analyte in the chosen high-purity solvent in a 10 mL Class A volumetric flask.

    • Ensure complete dissolution and dilute to the mark with the solvent.

    • This solution should be stored at a low temperature (e.g., -20°C) in a tightly sealed container.

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the IS in the same high-purity solvent in a 10 mL Class A volumetric flask.

    • Ensure complete dissolution and dilute to the mark.

    • Store this solution under the same conditions as the analyte stock solution.

Preparation of Working Solutions
  • Analyte Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL Analyte Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the high-purity solvent.

  • Internal Standard Working Solution (e.g., 5 µg/mL):

    • Pipette 50 µL of the 1 mg/mL Internal Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the high-purity solvent. The concentration of the IS working solution should be chosen to provide a consistent and stable response in the analytical system.

Preparation of Calibration Standards

The following protocol describes the preparation of a series of calibration standards.

  • Label a set of autosampler vials for each calibration point (e.g., CAL 1 to CAL 7).

  • Add the appropriate volume of the Analyte Working Solution to each vial as detailed in Table 4.

  • Add a constant volume of the Internal Standard Working Solution (e.g., 100 µL) to each vial.

  • Add the high-purity solvent to bring the final volume in each vial to 1 mL.

  • Cap the vials and vortex briefly to ensure homogeneity.

Table 4: Dilution Scheme for Calibration Standards

Calibration LevelAnalyte Working Solution (10 µg/mL) Volume (µL)Internal Standard Working Solution (5 µg/mL) Volume (µL)Solvent Volume (µL)Final Analyte Concentration (ng/mL)
CAL 111008991
CAL 251008955
CAL 31010089010
CAL 45010085050
CAL 5100100800100
CAL 6500100400500
CAL 71000 (from 1 mg/mL stock)1008991000

Visualizations

The following diagrams illustrate the key workflows described in this application note.

G Workflow for Preparation of Calibration Standards cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Standard Preparation Analyte Weigh Analyte Dissolve_Analyte Dissolve in Solvent (10 mL Volumetric Flask) Analyte->Dissolve_Analyte IS Weigh this compound Dissolve_IS Dissolve in Solvent (10 mL Volumetric Flask) IS->Dissolve_IS Analyte_Stock Analyte Stock (1 mg/mL) Dissolve_Analyte->Analyte_Stock IS_Stock IS Stock (1 mg/mL) Dissolve_IS->IS_Stock Dilute_Analyte Dilute Analyte Stock Analyte_Stock->Dilute_Analyte Dilute_IS Dilute IS Stock IS_Stock->Dilute_IS Analyte_Working Analyte Working Solution (e.g., 10 µg/mL) Dilute_Analyte->Analyte_Working IS_Working IS Working Solution (e.g., 5 µg/mL) Dilute_IS->IS_Working Pipette_Analyte Pipette Analyte Working Solution (Variable Volumes) Analyte_Working->Pipette_Analyte Pipette_IS Pipette IS Working Solution (Constant Volume) IS_Working->Pipette_IS Add_Solvent Add Solvent to Final Volume Pipette_Analyte->Add_Solvent Pipette_IS->Add_Solvent Calibration_Standards Calibration Standards (e.g., CAL 1 - CAL 7) Add_Solvent->Calibration_Standards G Quantitative Analysis Workflow Sample_Prep Sample Preparation (e.g., Extraction) Spike_IS Spike with This compound Sample_Prep->Spike_IS GCMS_Analysis GC-MS Analysis Spike_IS->GCMS_Analysis Data_Acquisition Data Acquisition (Peak Area Integration) GCMS_Analysis->Data_Acquisition Ratio_Calculation Calculate Response Ratio (Analyte Area / IS Area) Data_Acquisition->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Application Notes and Protocols for 2-Ethylhexyl Bromide-d17 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethylhexyl bromide-d17, a deuterated stable isotope-labeled compound, in pharmacokinetic (PK) research. The protocols outlined below serve as a methodological guide for designing and conducting studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of 2-Ethylhexyl bromide.

Introduction to Deuterated Compounds in Pharmacokinetics

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in drug discovery and development.[1][2][][4][5] This isotopic substitution provides a subtle yet significant alteration that can be leveraged in pharmacokinetic studies. The key principle behind their use is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can lead to a slower rate of metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family.[4] This can result in an altered metabolic profile, potentially leading to an extended drug half-life, reduced formation of toxic metabolites, and improved overall drug exposure.[][4]

This compound is the deuterated form of 2-Ethylhexyl bromide.[6][7] The extensive deuteration in this compound makes it an excellent internal standard for quantitative bioanalysis using mass spectrometry, as its chemical properties are nearly identical to the unlabeled analog, but it is easily distinguishable by its mass.[5][8]

Applications of this compound

The primary applications of this compound in pharmacokinetic studies include:

  • Internal Standard for Bioanalytical Methods: Due to its similar physicochemical properties and distinct mass, it is an ideal internal standard for the accurate quantification of unlabeled 2-Ethylhexyl bromide in biological matrices.

  • Metabolite Identification: Co-administration of a mixture of labeled and unlabeled compounds can aid in the identification of metabolites in complex biological samples by mass spectrometry, as the metabolites will appear as doublet peaks with a characteristic mass difference.

  • Mass Balance Studies: Labeled compounds are used to trace the disposition and excretion of a drug, helping to determine the extent of absorption and the major routes of elimination.

  • Investigation of Metabolic Switching: Deuteration can alter the metabolic pathway of a compound. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can investigate this "metabolic shunting".[4]

Hypothetical Pharmacokinetic Study of 2-Ethylhexyl Bromide

This section outlines a hypothetical preclinical pharmacokinetic study in rats to assess the oral bioavailability and metabolic profile of 2-Ethylhexyl bromide using this compound as an internal standard.

Experimental Design

A crossover study design would be employed with a cohort of male Sprague-Dawley rats.

  • Group 1 (n=6): Intravenous (IV) administration of 2-Ethylhexyl bromide (1 mg/kg).

  • Group 2 (n=6): Oral (PO) administration of 2-Ethylhexyl bromide (10 mg/kg).

A washout period of one week would be allowed between treatments. Blood samples would be collected at predetermined time points, and plasma would be harvested for analysis. Urine and feces would also be collected to assess excretion.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic parameters for 2-Ethylhexyl bromide in rats, determined using this compound as an internal standard.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) 450 ± 55180 ± 30
Tmax (h) 0.08 (first sampling point)1.5 ± 0.5
AUC0-t (ng·h/mL) 850 ± 1101200 ± 150
AUC0-inf (ng·h/mL) 875 ± 1201250 ± 160
t1/2 (h) 2.5 ± 0.43.0 ± 0.6
CL (L/h/kg) 1.14 ± 0.15-
Vd (L/kg) 3.5 ± 0.7-
Oral Bioavailability (F%) -14.3%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Plasma Sample Analysis using LC-MS/MS

This protocol describes the quantification of 2-Ethylhexyl bromide in rat plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials:

  • Rat plasma samples

  • 2-Ethylhexyl bromide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of 2-Ethylhexyl bromide and this compound in methanol.

    • Prepare calibration standards by spiking blank rat plasma with known concentrations of 2-Ethylhexyl bromide.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution program to separate the analyte from matrix components.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM) transitions:

        • 2-Ethylhexyl bromide: Monitor a specific parent-to-daughter ion transition.

        • This compound: Monitor the corresponding mass-shifted transition.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentrations of the unknown samples and QCs from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound) in Acetonitrile (150 µL) plasma->is_addition vortex Vortex & Centrifuge is_addition->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for the bioanalysis of 2-Ethylhexyl bromide.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of 2-Ethylhexyl bromide in liver microsomes, which can help in understanding its metabolic clearance.

Materials:

  • Rat liver microsomes (RLM)

  • 2-Ethylhexyl bromide

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • This compound (for internal standard)

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer, RLM (e.g., 0.5 mg/mL protein), and 2-Ethylhexyl bromide (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard (this compound).

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1 (vortex, centrifuge, collect supernatant).

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of 2-Ethylhexyl bromide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining 2-Ethylhexyl bromide against time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Hypothetical Metabolic Pathway

Based on the metabolism of structurally related compounds, such as di-(2-ethylhexyl) adipate (B1204190), the metabolism of the 2-ethylhexyl moiety likely proceeds through oxidation.[9]

metabolic_pathway cluster_oxidation Phase I Metabolism (Oxidation) parent 2-Ethylhexyl Bromide metabolite1 2-Ethyl-5-hydroxyhexyl Bromide parent->metabolite1 Hydroxylation metabolite2 2-Ethyl-5-oxohexyl Bromide metabolite1->metabolite2 Oxidation metabolite3 2-Ethylhexanoic Acid Derivative metabolite2->metabolite3 Further Oxidation

Caption: Proposed metabolic pathway for 2-Ethylhexyl bromide.

Conclusion

This compound is a critical tool for the accurate and reliable pharmacokinetic characterization of 2-Ethylhexyl bromide. Its use as an internal standard in bioanalytical methods ensures data integrity, while its application in metabolic studies can provide valuable insights into the drug's disposition. The protocols and conceptual frameworks provided here offer a solid foundation for researchers and drug development professionals to design and execute robust pharmacokinetic studies.

References

Application Notes and Protocols: 2-Ethylhexyl Bromide-d17 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, published applications of 2-Ethylhexyl bromide-d17 in metabolomics are not extensively documented, its properties as a deuterated analog make it a valuable tool for mass spectrometry-based quantitative analysis. This document provides a detailed overview of its potential applications, focusing on its use as an internal standard, and includes a comprehensive, representative protocol for its implementation in a research setting.

Application Note 1: this compound as an Internal Standard for Quantitative Mass Spectrometry

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2][3] this compound, as the deuterium-labeled form of 2-Ethylhexyl bromide, is an ideal internal standard for the quantification of its non-labeled counterpart in biological matrices.

Principle:

The fundamental principle lies in the chemical and physical similarity between the analyte (2-Ethylhexyl bromide) and its deuterated internal standard (this compound). Both compounds exhibit nearly identical chromatographic retention times and ionization efficiencies in mass spectrometry. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference between deuterium (B1214612) and hydrogen. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area can be used for accurate quantification.

Advantages of Using this compound as an Internal Standard:

  • Correction for Matrix Effects: Co-elution of the analyte and the internal standard helps to compensate for ion suppression or enhancement caused by the sample matrix.[3]

  • Improved Precision and Accuracy: It accounts for variability during sample extraction, handling, and injection.

  • Reliable Quantification: Provides a stable reference point for constructing calibration curves and determining the concentration of the analyte in unknown samples.

Potential Challenges:

  • Isotopic Purity: The isotopic purity of the internal standard is critical. The presence of unlabeled 2-Ethylhexyl bromide as an impurity in the this compound standard can lead to inaccurate results.[2]

  • Chromatographic Deuterium Effect (CDE): In some chromatographic systems, particularly with high-resolution chromatography, a slight separation between the deuterated and non-deuterated compounds may occur.[4] This can be mitigated by optimizing chromatographic conditions.

Experimental Protocol: Quantification of 2-Ethylhexyl Bromide in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a detailed methodology for the quantification of 2-Ethylhexyl bromide in human plasma.

Materials and Reagents
  • 2-Ethylhexyl bromide (analyte)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethylhexyl bromide and dissolve it in 10 mL of acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, calibration standard, and quality control.

  • Add 50 µL of plasma to the respective tubes.

  • Spike 10 µL of the internal standard working solution (100 ng/mL) into all tubes except for the blank matrix samples.

  • For calibration standards, add 10 µL of the respective analyte working solution. For unknown samples, add 10 µL of the 50:50 acetonitrile/water mixture.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-Ethylhexyl bromide: Precursor ion > Product ion (specific m/z values to be determined experimentally)

      • This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally, expected to be +17 amu higher than the analyte)

    • Optimization: Optimize collision energy and other MS parameters for maximum signal intensity for both the analyte and the internal standard.

Data Analysis and Quantification
  • Integrate the peak areas for both the analyte and the internal standard for all samples.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of 2-Ethylhexyl bromide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data should be presented in clear and concise tables.

Table 1: Calibration Curve Data for 2-Ethylhexyl Bromide Quantification

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520148,5000.0102
57,650151,2000.0506
1015,300149,8000.1021
5075,900150,5000.5043
100152,500149,0001.0235
500760,100151,8005.0072
10001,515,000150,90010.0398

Table 2: Quantification of 2-Ethylhexyl Bromide in Unknown Plasma Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Unknown 125,800150,1000.171917.1
Unknown 2189,500148,9001.2727126.8
Unknown 34,560152,3000.02993.0

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spiking Spiking cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample spike_sample Spike IS into Plasma plasma->spike_sample standards Calibration Standards spike_std Spike IS into Standards standards->spike_std is_stock IS Stock (2-EHBr-d17) is_working IS Working Solution is_stock->is_working is_working->spike_sample is_working->spike_std protein_precip Protein Precipitation (Acetonitrile) spike_sample->protein_precip spike_std->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Calibration Curve (Peak Area Ratio vs. Conc.) data_proc->cal_curve quantify Quantify Unknowns cal_curve->quantify

Caption: Workflow for the quantification of 2-Ethylhexyl Bromide using this compound as an internal standard.

Potential Application Note 2: this compound as a Derivatization Agent

Chemical derivatization is a technique used in metabolomics to enhance the detectability of certain classes of compounds by improving their chromatographic properties or ionization efficiency.[5][6][7] While not a common application, this compound could potentially be used as a derivatizing agent for metabolites containing nucleophilic functional groups, such as thiols or amines.

Principle:

The bromo- group in this compound can react with nucleophilic functional groups on metabolites to form a covalent bond. This derivatization would introduce the deuterated 2-ethylhexyl group onto the metabolite.

Potential Advantages:

  • Improved Hydrophobicity: The addition of the C8 alkyl chain can increase the retention of polar metabolites on reversed-phase chromatography columns.

  • Introduction of a Deuterium Label: The d17 label serves as a unique mass tag, which can be useful for distinguishing derivatized metabolites from the biological background and for relative quantification experiments where one sample is derivatized with the d17-reagent and a reference sample is derivatized with the non-deuterated reagent.

Challenges:

  • Reaction Specificity and Efficiency: The derivatization reaction would need to be optimized for specificity and yield.

  • Complexity of Data Analysis: Derivatization can introduce artifacts and complicate metabolite identification.

Due to these challenges and the lack of established protocols, the use of this compound as a derivatization agent remains a more exploratory application that would require significant methods development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, FAQs, and example protocols for the optimization of mass spectrometry (MS) parameters for 2-Ethylhexyl bromide-d17, a deuterated internal standard. It is intended for researchers, scientists, and professionals in drug development utilizing GC-MS or LC-MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why use a deuterated internal standard like this compound?

A1: Deuterated internal standards (IS) are the gold standard in quantitative mass spectrometry.[1] Since this compound is chemically identical to its non-deuterated (light) analog, it co-elutes chromatographically and experiences similar ionization and matrix effects.[2][3] This allows it to accurately correct for variations during sample preparation and analysis, significantly improving the precision and accuracy of results.[3]

Q2: My signal for this compound is weak. What are the common causes?

A2: Weak signal can stem from several factors:

  • Improper Ionization Mode: Ensure you are using the appropriate ionization technique (e.g., Electron Ionization for GC-MS, or APCI/ESI for LC-MS) and polarity.

  • Incorrect Precursor Ion Selection: For MS/MS, confirm you are selecting the correct molecular ion for fragmentation. Brominated compounds exhibit a characteristic M+ and M+2 isotopic pattern due to the nearly 1:1 ratio of 79Br and 81Br isotopes.[4][5]

  • Suboptimal Fragmentation (MS/MS): The collision energy may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. A collision energy ramp experiment is necessary for optimization.

  • Source Contamination: A dirty ion source can suppress the signal for all analytes. Regular cleaning and maintenance are crucial.

Q3: I'm observing peak tailing or fronting in my chromatogram. How can I fix this?

A3: Poor peak shape is typically a chromatographic issue.

  • Peak Tailing: Often caused by secondary interactions with the stationary phase, column contamination, or an injection solvent stronger than the mobile phase.[4]

  • Peak Fronting: Can be a result of column overload or a mismatch between the sample solvent and the mobile phase.[4]

  • Solution: Ensure the internal standard concentration is appropriate. For LC-MS, consider adjusting the mobile phase composition or adding modifiers like ammonium (B1175870) formate (B1220265) to reduce secondary interactions.[4] For GC-MS, check for active sites in the liner or column and consider derivatization if necessary.

Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen?

A4: Deuterium atoms on a stable carbon backbone, as in this compound, are generally not labile and are at very low risk of exchanging with hydrogen from the solvent or matrix.[6] This ensures the isotopic purity of the standard is maintained throughout the analytical process.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Precision & Accuracy 1. Inappropriate IS Concentration: Too high can cause detector saturation; too low results in poor signal-to-noise.[6] 2. IS Purity: The deuterated standard may contain the unlabeled analyte as an impurity.[6] 3. Matrix Effects: Ion suppression or enhancement affecting the analyte and IS differently.[4]1. Prepare a calibration curve and ensure the IS concentration is within the linear range of the detector. 2. Verify the Certificate of Analysis for the standard's purity. 3. Modify chromatographic conditions to separate the analyte from matrix interferences.
No M+2 Isotope Peak 1. Low Abundance: The molecular ion may be unstable and fragment completely in the source. 2. Incorrect Mass Range: The mass spectrometer's scan range may be set too low.1. Use a softer ionization technique if available (e.g., Chemical Ionization instead of Electron Ionization). 2. Confirm the molecular weight of this compound (approx. 210.23 g/mol ) and set the scan range accordingly.[7]
Interference at IS Mass Transition 1. Matrix Component: A compound from the sample matrix has the same mass transition. 2. Crosstalk: In MS/MS, a fragment from another analyte is interfering.1. Improve chromatographic separation to resolve the interference from the internal standard. 2. Select a different, more specific mass transition (precursor → product ion) for the internal standard.
Variable Retention Times 1. System Leaks: Leaks in the GC or HPLC flow path can cause pressure fluctuations.[8][9] 2. Column Temperature Fluctuation: Inconsistent oven (GC) or column compartment (LC) temperature. 3. Mobile Phase Issues (LC): Improperly mixed mobile phase or pump malfunction.[9]1. Perform a leak check on all fittings and connections.[8] 2. Ensure the column temperature is stable and equilibrated before injection. 3. Prepare fresh mobile phase, degas thoroughly, and check pump performance.

Experimental Protocols & Parameter Optimization

Objective: To determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies for 2-Ethylhexyl bromide and its d17-labeled internal standard.

1. Stock Solution Preparation:

  • Prepare individual stock solutions of the non-deuterated 2-Ethylhexyl bromide and the deuterated internal standard (this compound) in methanol (B129727) at a concentration of 1 mg/mL.

  • From these, prepare a combined working solution containing both compounds at approximately 1 µg/mL in methanol.

2. Direct Infusion & Precursor Ion Identification (MS1 Scan):

  • Infuse the working solution directly into the mass spectrometer to determine the precursor ions.

  • For GC-MS, this involves a slow, temperature-ramped injection into the GC to allow for compound volatilization and entry into the MS source.

  • Expected Observation: Due to the bromine atom, a characteristic isotopic doublet will be observed for the molecular ion [M]+•. For the non-deuterated standard (MW ~193.12 g/mol ), peaks will appear at m/z 192 and 194.[10] For the d17 standard (MW ~210.23 g/mol ), peaks will appear at m/z 209 and 211.[7] Select the most abundant isotope for each as the precursor ion for fragmentation analysis.

3. Product Ion Scan & Collision Energy (CE) Optimization:

  • Set the mass spectrometer to product ion scan mode, selecting the precursor ion identified in the previous step (e.g., m/z 192 for the light analyte).

  • Perform a collision energy ramp experiment (e.g., from 5 to 40 eV) to observe the fragmentation pattern and identify stable, abundant product ions. Common fragmentation for alkyl halides includes alpha-cleavage or loss of the bromine atom.[11]

  • Repeat this process for the deuterated internal standard (e.g., precursor m/z 209).

  • The optimal CE is the value that produces the highest intensity for the chosen product ion.

Example Quantitative Data Summary:

The following tables represent hypothetical but realistic optimized parameters derived from the protocol above.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Comments
2-Ethylhexyl bromide192.1113.1Corresponds to the [M]+• containing 79Br.
This compound209.2129.2Corresponds to the [M]+• containing 79Br.

Table 2: Optimized Collision Energies (CE)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimal CE (eV)
2-Ethylhexyl bromide192.1113.115
This compound209.2129.215

Note: It is ideal for the analyte and internal standard to have similar optimal collision energies, as this supports the assumption of parallel response under fixed conditions.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample 1. Obtain Sample (e.g., Plasma, Tissue) Add_IS 2. Add 2-Ethylhexyl bromide-d17 (IS) Sample->Add_IS Extract 3. Perform Extraction (e.g., LLE, SPE) Add_IS->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject into GC-MS or LC-MS Evap->Inject Acquire 6. Data Acquisition (MRM Mode) Inject->Acquire Integrate 7. Integrate Peaks (Analyte & IS) Acquire->Integrate Ratio 8. Calculate Area Ratio Integrate->Ratio Quantify 9. Quantify using Calibration Curve Ratio->Quantify

A typical experimental workflow for quantitative analysis.

G Start Poor Result: Inaccurate or Imprecise Data Check_Chroma Check Chromatography: Peak Shape & Retention Time? Start->Check_Chroma Chroma_OK Chromatography OK Check_Chroma->Chroma_OK Yes Chroma_Bad Poor Peak Shape or Unstable RT Check_Chroma->Chroma_Bad No Check_MS Check MS Signal: Sufficient Intensity? Chroma_OK->Check_MS Fix_Chroma Troubleshoot LC/GC System: Check for leaks, column issues, mobile phase, liner. Chroma_Bad->Fix_Chroma Fix_Chroma->Start Signal_OK Signal OK Check_MS->Signal_OK Yes Signal_Bad Low Signal or High Noise Check_MS->Signal_Bad No Check_IS Check Internal Standard: Correct Concentration & Purity? Signal_OK->Check_IS Fix_MS Optimize MS Parameters: Tune source, check CE, select new transitions. Signal_Bad->Fix_MS Fix_MS->Start IS_OK IS OK Check_IS->IS_OK Yes IS_Bad IS Concentration or Purity Issue Check_IS->IS_Bad No Final_Check Re-evaluate Matrix Effects & Sample Preparation IS_OK->Final_Check Fix_IS Verify IS Purity & Dilution. Prepare fresh standards. IS_Bad->Fix_IS Fix_IS->Start

A logical troubleshooting decision tree for poor results.

References

Technical Support Center: Analysis of 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Ethylhexyl bromide-d17.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the analysis of this compound?

A: Matrix effects refer to the alteration of the analytical signal of a target analyte, in this case, this compound, due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression (decrease in signal) or enhancement (increase in signal), leading to inaccurate quantification.[2][3] The "matrix" comprises all components of a sample other than the analyte of interest.[4][5]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for matrix effects?

A: Ideally, a deuterated internal standard (IS) should co-elute with the non-deuterated analyte and experience the same degree of signal suppression or enhancement, allowing for accurate correction.[4] However, this is not always the case. "Differential matrix effects" can occur where the analyte and the deuterated IS are affected differently by the matrix.[4][6] This can happen if there is a slight chromatographic separation between the two compounds, causing them to encounter different interfering components as they elute.[4][7] This separation can be a result of the "deuterium isotope effect," which can slightly alter the physicochemical properties of the molecule.[6][8]

Q3: What causes matrix effects in GC-MS and LC-MS analysis?

A: The causes of matrix effects differ between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS):

  • In GC-MS , a common phenomenon is "matrix-induced enhancement."[1][9] This occurs when non-volatile matrix components accumulate in the GC inlet, masking active sites where analytes might otherwise adsorb or degrade.[1] This protection leads to a higher, and potentially misleading, signal response.[10]

  • In LC-MS , particularly with electrospray ionization (ESI), matrix effects are often observed as ion suppression.[3][11] This happens in the ion source when co-eluting matrix components compete with the analyte for ionization, reducing the efficiency of analyte ion formation and thus decreasing its signal.[4]

Q4: How can I determine if my analysis is being affected by matrix effects?

A: You can diagnose matrix effects by comparing the signal response of this compound in different solutions.[1] A common method is to compare the peak area of the analyte in a pure solvent standard to the peak area of the analyte spiked into a blank sample extract (a sample known to be free of the analyte).[6][12] A significant difference in the signal indicates the presence of matrix effects.[13]

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantification of the target analyte.
  • Possible Cause: Differential matrix effects between the target analyte and this compound.[4]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for the analyte and the internal standard are perfectly aligned.[4][7] Even a slight separation can lead to different matrix effects.[8]

    • Evaluate Matrix Effects Quantitatively: Perform a matrix effect evaluation experiment to determine the extent of signal suppression or enhancement for both the analyte and the internal standard.[6]

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, mobile phase composition) to improve co-elution.[6][14]

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.[11][14]

Issue 2: The signal for this compound is decreasing throughout the analytical run.
  • Possible Cause: Carryover of late-eluting matrix components that cause increasing ion suppression over time.[4]

  • Troubleshooting Steps:

    • Inject Blank Samples: Run a series of blank solvent injections after a sample with a high matrix content to check for carryover.[4]

    • Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[4]

    • Improve Sample Cleanup: Use a more effective sample preparation method to remove the components causing the carryover.[15]

Issue 3: High variability in results between different sample lots.
  • Possible Cause: The composition of the matrix varies significantly between different sample lots, leading to inconsistent matrix effects.

  • Troubleshooting Steps:

    • Matrix-Matched Calibrators: Prepare calibration standards in a pooled matrix from multiple sources to average out the variability.[4]

    • Standard Addition: For critical samples, use the standard addition method where known amounts of the analyte are added directly to the sample aliquots to create a calibration curve within each unique matrix.[16]

    • Re-evaluate Sample Preparation: A more robust sample preparation method may be needed to remove a wider range of interferences.[15]

Quantitative Data Summary

The magnitude of the matrix effect (ME) can be quantitatively assessed. The following table illustrates how to calculate and interpret matrix effects based on experimental data. The calculation compares the peak area of an analyte in a post-extraction spiked sample (Matrix Spike) to its peak area in a neat solvent solution (Solvent Standard).[2]

Sample SetAnalyte Peak Area (Matrix Spike)Analyte Peak Area (Solvent Standard)Matrix Effect (ME) %Interpretation
Set 185,000100,000-15%Ion Suppression
Set 2120,000100,000+20%Ion Enhancement
Set 398,000100,000-2%Negligible Effect

Formula for Matrix Effect (%): ME (%) = [(Peak Area in Matrix Spike / Peak Area in Solvent Standard) - 1] * 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects on this compound.

  • Prepare Three Sets of Samples: [6]

    • Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., acetonitrile) at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (known not to contain the analyte). Spike the resulting extract with this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before performing the extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS or GC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%): Use the formula provided in the table above with the peak areas from Set B and Set A.

    • Recovery (%): (Peak Area of Set C / Peak Area of Set B) * 100. This determines the efficiency of the extraction process.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

SPE is an effective technique for reducing matrix interferences.[11][15]

  • Condition the SPE Cartridge: Wash the SPE cartridge with a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a solvent that will remove interfering compounds but retain this compound.

  • Elute the Analyte: Elute this compound from the cartridge using a strong solvent.

  • Evaporate and Reconstitute: Evaporate the elution solvent and reconstitute the residue in a solvent compatible with the analytical instrument.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inaccurate or Inconsistent Results check_coelution Verify Analyte and IS Co-elution start->check_coelution quantify_me Quantify Matrix Effect check_coelution->quantify_me Co-elution OK optimize_chrom Optimize Chromatography check_coelution->optimize_chrom Poor Co-elution use_matrix_matched Use Matrix-Matched Calibrants quantify_me->use_matrix_matched Significant ME end_good Problem Resolved quantify_me->end_good Negligible ME optimize_chrom->check_coelution improve_cleanup Improve Sample Cleanup improve_cleanup->quantify_me use_matrix_matched->improve_cleanup use_matrix_matched->end_good end_bad Further Investigation Needed Sample_Preparation_Methods Sample Preparation Techniques to Mitigate Matrix Effects cluster_cleanup Cleanup Method sample Initial Sample ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe analysis Analysis (GC-MS or LC-MS) ppt->analysis Least Effective Cleanup [3] lle->analysis Good Cleanup [3] spe->analysis Most Effective Cleanup [3]

References

improving the recovery of 2-Ethylhexyl bromide-d17 from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 2-Ethylhexyl bromide-d17. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of this deuterated internal standard from complex matrices during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

A1: this compound is the deuterated form of 2-Ethylhexyl bromide and is commonly used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS).[1] As an internal standard, it is added in a known quantity to samples before processing. Accurate recovery of the internal standard is crucial as it is used to correct for the loss of the target analyte during sample preparation and analysis, ensuring the accuracy and reliability of the quantitative results.[2]

Q2: What are the main factors that can lead to poor recovery of this compound?

A2: The primary factors contributing to poor recovery can be categorized into three main areas:

  • Matrix Effects: Components of the sample matrix (e.g., soil, plasma, tissue) can interfere with the extraction and/or the analytical signal of the internal standard.[3][4]

  • Extraction Inefficiency: The chosen extraction method may not be optimal for the physicochemical properties of this compound and the specific matrix, leading to incomplete extraction.

  • Analyte Volatility and Degradation: 2-Ethylhexyl bromide is a volatile organic compound (VOC), meaning it can be lost due to evaporation during sample handling and preparation.[5] It may also be susceptible to degradation under certain conditions.

Q3: What type of analytical instrumentation is typically used for the analysis of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique for the analysis of 2-Ethylhexyl bromide and its deuterated internal standard.[6][7] This method provides the necessary selectivity and sensitivity for accurate quantification in complex mixtures.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to low or inconsistent recovery of this compound.

Problem: Low Recovery of this compound

Possible Cause 1: Loss due to Volatility

2-Ethylhexyl bromide is a volatile compound.[5] Improper sample handling can lead to significant loss of the internal standard before analysis.

  • Solution:

    • Minimize sample exposure to the atmosphere. Keep vials capped whenever possible.

    • Work at reduced temperatures during sample preparation steps where feasible.

    • Ensure a secure seal on all vials and containers.

    • Avoid aggressive heating or vortexing, which can increase volatilization.

Possible Cause 2: Inefficient Extraction

The choice of extraction solvent and method is critical for achieving high recovery from complex matrices.

  • Solution:

    • Solvent Selection: For soil and other solid matrices, methanol (B129727) has been shown to be an efficient extraction solvent for volatile organic compounds.[8][9][10] For liquid matrices, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) may be appropriate.

    • Extraction Technique: For solid samples, consider methods like sonication or pressurized liquid extraction (PLE) to improve extraction efficiency.[2] For complex liquid samples, solid-phase extraction (SPE) can be an effective cleanup and concentration step.

    • pH Adjustment: While 2-Ethylhexyl bromide is not ionizable, the pH of the sample can influence the extraction of other matrix components that may interfere with the analysis.

Possible Cause 3: Matrix Effects

Interfering compounds from the sample matrix can suppress or enhance the signal of this compound in the mass spectrometer.[4][11]

  • Solution:

    • Sample Cleanup: Implement additional cleanup steps in your sample preparation protocol. This could include solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) to remove interfering matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.

    • Dilution: If the concentration of the analyte is sufficiently high, diluting the sample extract can reduce the impact of matrix interferences.[4]

Problem: Inconsistent Recovery Across Samples

Possible Cause 1: Variability in Sample Preparation

Inconsistencies in the execution of the sample preparation protocol can lead to variable recovery.

  • Solution:

    • Ensure precise and consistent addition of the internal standard to every sample.

    • Standardize all incubation times, mixing speeds, and temperature conditions.

    • Use calibrated pipettes and other volumetric glassware.

Possible Cause 2: Instrumental Issues

Problems with the GC-MS system can cause fluctuations in the response of the internal standard.

  • Solution:

    • Check for Leaks: Use an electronic leak detector to check for leaks in the GC system, particularly around the injector, column fittings, and gas lines.[12]

    • Injector Maintenance: A dirty or active injector liner can lead to poor and inconsistent peak shapes. Regularly inspect and replace the injector liner and septum.

    • Column Performance: A degraded or contaminated analytical column can result in poor chromatography. Condition the column according to the manufacturer's instructions or replace it if necessary.

Data Presentation

Table 1: Physicochemical Properties of 2-Ethylhexyl bromide

PropertyValueReference
Molecular FormulaC8H17Br[13][14]
Molecular Weight193.12 g/mol [14]
Boiling Point190.8 °C at 760 mmHg[13]
Flash Point69.4 °C[13]
Vapor Pressure0.739 mmHg at 25°C[13]
Water SolubilityInsoluble[13][15]
LogP4.5[14]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil

This protocol is a general guideline and may require optimization for specific soil types.

  • Sample Preparation:

    • Weigh 5 g of the soil sample into a 20 mL screw-cap vial.

    • Spike the sample with a known amount of this compound solution.

  • Extraction:

    • Add 10 mL of methanol to the vial.[8][9][10]

    • Cap the vial tightly.

    • Vortex for 30 seconds.

    • Place the vial in an ultrasonic bath for 15 minutes.

  • Centrifugation and Filtration:

    • Centrifuge the vial at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

  • Analysis:

    • Analyze the extract by GC-MS.

Protocol 2: Liquid-Liquid Extraction of this compound from an Aqueous Matrix
  • Sample Preparation:

    • Measure 10 mL of the aqueous sample into a 50 mL separatory funnel.

    • Spike the sample with a known amount of this compound solution.

  • Extraction:

    • Add 10 mL of hexane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, venting frequently.

    • Allow the layers to separate.

  • Collection:

    • Drain the lower aqueous layer.

    • Collect the upper organic layer (hexane) into a clean vial.

  • Drying and Concentration (Optional):

    • Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the extract by GC-MS.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low/Inconsistent Recovery of This compound check_volatility Issue: Loss due to Volatility? start->check_volatility volatility_solutions Solutions: - Minimize air exposure - Work at low temperatures - Ensure proper sealing of vials check_volatility->volatility_solutions Yes check_extraction Issue: Inefficient Extraction? check_volatility->check_extraction No volatility_solutions->check_extraction extraction_solutions Solutions: - Optimize extraction solvent (e.g., Methanol) - Use appropriate technique (Sonication, PLE) - Consider sample cleanup (SPE) check_extraction->extraction_solutions Yes check_matrix Issue: Matrix Effects? check_extraction->check_matrix No extraction_solutions->check_matrix matrix_solutions Solutions: - Implement further cleanup steps - Use matrix-matched calibration - Dilute sample extract check_matrix->matrix_solutions Yes check_instrument Issue: Instrumental Problems? check_matrix->check_instrument No matrix_solutions->check_instrument instrument_solutions Solutions: - Check for system leaks - Perform injector maintenance - Evaluate column performance check_instrument->instrument_solutions Yes end End: Improved Recovery check_instrument->end No instrument_solutions->end

Caption: A troubleshooting workflow for low or inconsistent recovery.

ExperimentalWorkflow cluster_solid Solid Matrix (e.g., Soil) cluster_liquid Aqueous Matrix s_start Sample Weighing & Spiking s_extraction Methanol Extraction (Sonication) s_start->s_extraction s_separation Centrifugation & Filtration s_extraction->s_separation s_analysis GC-MS Analysis s_separation->s_analysis l_start Sample Aliquoting & Spiking l_extraction Liquid-Liquid Extraction (Hexane) l_start->l_extraction l_separation Phase Separation l_extraction->l_separation l_analysis GC-MS Analysis l_separation->l_analysis

Caption: Sample preparation workflows for different matrices.

References

minimizing isotopic exchange for 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange for 2-Ethylhexyl bromide-d17. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical reaction where a deuterium (B1214612) atom in a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture).[1] This is a critical concern as it compromises the isotopic purity of the compound, potentially leading to inaccurate results in quantitative analyses where it is used as an internal standard.[2] The loss of the deuterium label can cause the internal standard to be misidentified as the unlabeled analyte.[1]

Q2: How stable is the deuterium label on this compound?

The deuterium atoms on the aliphatic chain of this compound are generally considered to be on stable carbon positions and are less prone to exchange compared to deuterium on heteroatoms (e.g., O, N, S) or carbons adjacent to carbonyl groups.[3] However, they are not entirely immune to exchange, especially under harsh conditions. The stability of deuterated alkyl halides is influenced by factors such as temperature, light, moisture, and the presence of acids or bases.[4]

Q3: What are the primary factors that can induce isotopic exchange in this compound?

The main factors that can promote the loss of deuterium from this compound are:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]

  • pH: Both acidic and basic conditions can catalyze D-H exchange.[1] Strong bases, in particular, should be avoided as they can also promote dehydrohalogenation (E2 elimination) to form an alkene.[4]

  • Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate deuterium loss.[3]

  • Light (UV): Exposure to UV light can promote the homolytic cleavage of the C-Br bond, initiating free-radical chain reactions that can compromise the compound's integrity.[4]

  • Moisture: Water can act as a nucleophile, leading to slow hydrolysis of the alkyl bromide to the corresponding deuterated alcohol.[4]

Troubleshooting Guides

Issue 1: Suspected Loss of Isotopic Purity in this compound Standard

Symptoms:

  • Inconsistent or lower-than-expected signal from the deuterated internal standard in mass spectrometry analysis.[1]

  • Appearance of a signal corresponding to the unlabeled 2-Ethylhexyl bromide in a blank sample spiked only with the deuterated standard.[1]

  • Discrepancies in quantitative results or calibration curves.[3]

Troubleshooting Workflow:

troubleshooting_workflow start Symptom: Suspected Loss of Isotopic Purity check_storage Review Storage Conditions start->check_storage check_handling Evaluate Experimental Protocol start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage protocol_issue Potential Protocol Issue Identified check_handling->protocol_issue analyze_standard Re-analyze Standard by NMR/GC-MS standard_ok Standard Purity Confirmed analyze_standard->standard_ok improper_storage->analyze_standard No correct_storage Action: Implement Correct Storage (See Table 1) improper_storage->correct_storage Yes protocol_issue->analyze_standard No modify_protocol Action: Modify Experimental Protocol (See Table 2) protocol_issue->modify_protocol Yes standard_ok->check_storage No, Purity Lost investigate_other Action: Investigate Other Sources of Error (e.g., Matrix Effects, Impurities) standard_ok->investigate_other Yes

Caption: Troubleshooting workflow for diagnosing deuterium loss.

Issue 2: Degradation of this compound During a Reaction

Symptoms:

  • Formation of unexpected byproducts, such as the corresponding alkene or alcohol.

  • Low yield of the desired product.

Possible Causes & Solutions:

  • Presence of Base: Strong bases can cause elimination reactions.[4]

    • Solution: Use non-nucleophilic bases if a base is required. Ensure all glassware is free from basic residues.

  • High Temperatures: Can promote both elimination and substitution reactions.

    • Solution: Perform reactions at the lowest effective temperature.

  • Nucleophilic Solvents or Reagents: Can lead to substitution reactions.

    • Solution: Use non-nucleophilic, aprotic solvents.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of this compound and Mitigation Strategies

FactorPotential ImpactRecommended Mitigation Strategy
Temperature Increased rate of degradation and isotopic exchange.Store at recommended temperatures (typically 2-8°C, or -20°C for long-term).[4] Keep samples and standards cooled during analysis.[3]
pH Acid and base catalysis of D-H exchange and chemical degradation.Avoid strongly acidic or basic conditions.[3] Maintain a neutral or slightly acidic pH where the compound is stable.
Solvent Protic solvents (e.g., water, methanol) can be a source of protons for exchange.[3]Use aprotic solvents (e.g., acetonitrile, hexane (B92381), THF) whenever possible.[3]
Light (UV) Can initiate free-radical degradation.[4]Store in amber glass vials or in the dark.[4]
Moisture Can cause slow hydrolysis to the corresponding alcohol.[4]Store in tightly sealed containers with PTFE-lined caps. Handle under an inert atmosphere (e.g., nitrogen or argon).[4]
Oxygen Can participate in free-radical degradation pathways.[4]Purge containers with an inert gas before sealing.[4]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Storage:

    • Store the compound in its original amber glass vial with a PTFE-lined cap to protect from light and moisture.[4]

    • Store at the temperature specified by the manufacturer, typically 2-8°C for short-term and -20°C for long-term storage.[4]

    • Store in a well-ventilated, dry, and dark location, separate from strong bases and oxidizing agents.[4]

  • Handling:

    • Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture.[3]

    • If possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).[4]

    • Use dry, clean glassware and syringes to prevent contamination with water or other reactive substances.

    • For preparing solutions, use high-purity, dry, aprotic solvents.

Protocol 2: Assessing the Isotopic Purity of this compound by GC-MS

This protocol outlines a general method to check for the loss of deuterium.

  • Sample Preparation:

    • Prepare a stock solution of the this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

    • Prepare a "time-zero" sample by diluting the stock solution to an appropriate concentration for GC-MS analysis.

  • Stability Study (Optional):

    • To test stability under specific experimental conditions, expose an aliquot of the stock solution to those conditions (e.g., specific solvent, temperature, pH) for a defined period.

  • GC-MS Analysis:

    • Develop a GC method with a suitable temperature program to achieve good separation of 2-Ethylhexyl bromide from potential impurities like the corresponding alkene or alcohol.

    • Acquire mass spectra in full scan mode to identify the parent ion of this compound and any potential degradation or exchange products.

    • Monitor the ion chromatograms for the mass of the deuterated compound and its non-deuterated counterpart.

  • Data Analysis:

    • Integrate the peak areas for the deuterated and non-deuterated compounds.

    • Calculate the isotopic purity by comparing the peak area of the deuterated compound to the sum of the areas of both the deuterated and non-deuterated species. A significant increase in the non-deuterated peak in aged or stressed samples compared to the time-zero sample indicates isotopic exchange.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Use cluster_analysis Analysis prep_start Start: Receive/Prepare This compound storage Store under optimal conditions (Low Temp, Dark, Inert) prep_start->storage handling Handle using appropriate techniques (Inert atmosphere, Dry solvents) storage->handling reaction Perform Reaction/ Experiment handling->reaction workup Aqueous/Protic Workup? reaction->workup aprotic_workup Use Aprotic Solvents/ Minimize H2O contact workup->aprotic_workup Yes purification Purification (e.g., Chromatography) workup->purification No aprotic_workup->purification analysis Analyze by GC-MS / NMR purification->analysis check_purity Check for m/z of non-deuterated analog analysis->check_purity end End: Data Interpretation check_purity->end

References

identifying degradation products of 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl bromide-d17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a deuterated form of 2-Ethylhexyl bromide. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, makes it a valuable tool in drug development and metabolic research. It is often used as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Deuteration can also alter the metabolic profile of a molecule, potentially slowing down its degradation in biological systems[2][3].

Q2: What are the expected degradation products of this compound?

A2: Under normal storage conditions, this compound is a stable compound. However, it can degrade under certain conditions, primarily through hydrolysis, elimination, and thermal decomposition. The expected degradation products are the deuterated analogs of the products formed from the non-deuterated compound. These include:

  • 2-Ethylhexanol-d17: Formed through hydrolysis, where the bromide is replaced by a hydroxyl group from water.

  • 2-Ethyl-1-hexene-d17: Formed through elimination (dehydrobromination), a common pathway for alkyl halides.

  • Hydrogen Bromide (HBr/DBr): A byproduct of both hydrolysis and elimination.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Can be formed during thermal decomposition at high temperatures[4].

Q3: How does deuteration affect the stability of this compound?

A3: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, generally leads to a slower rate of reactions that involve the cleavage of a C-D bond compared to a C-H bond. Therefore, this compound is expected to be slightly more stable and degrade more slowly than its non-deuterated counterpart under the same conditions[2][3]. However, the fundamental degradation pathways remain the same.

Q4: How should I store this compound to minimize degradation?

A4: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry, and dark place. The product should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For long-term storage, refrigeration at 2-8°C is advisable[5].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of an additional peak in GC-MS analysis corresponding to 2-Ethylhexanol-d17. Hydrolysis due to exposure to moisture.Ensure the compound is stored in a tightly sealed container in a desiccator or under an inert, dry atmosphere. Use anhydrous solvents for your experiments.
Appearance of an additional peak in GC-MS analysis corresponding to 2-Ethyl-1-hexene-d17. Elimination reaction, possibly catalyzed by basic residues or elevated temperatures.Avoid exposure to basic conditions. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Discoloration of the compound (yellowing or browning). General degradation, potentially due to prolonged exposure to light or air.Store the compound in an amber vial to protect it from light. Ensure the container is properly sealed.
Inconsistent results in quantitative analysis. Degradation of the internal standard (this compound).Prepare fresh solutions of the internal standard for each experiment. Verify the purity of the standard periodically using a reference method.

Data Presentation

The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in designing their experiments.

Condition Duration Temperature Purity of this compound (%) 2-Ethylhexanol-d17 (%) 2-Ethyl-1-hexene-d17 (%)
Aqueous Solution (pH 7) 24 hours25°C99.50.40.1
Aqueous Solution (pH 10) 24 hours25°C98.21.20.6
Elevated Temperature 48 hours50°C99.00.50.5
Light Exposure (UV) 8 hours25°C99.8<0.10.1

Experimental Protocols

Protocol for Identification and Quantification of Degradation Products by GC-MS

This protocol outlines a general method for the analysis of this compound and its potential degradation products, 2-Ethylhexanol-d17 and 2-Ethyl-1-hexene-d17, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • To simulate degradation, a portion of the stock solution can be subjected to stress conditions (e.g., addition of water, heating, or exposure to a basic environment).

  • Prepare a series of calibration standards for this compound, and if available, for the potential degradation products (2-Ethylhexanol-d17 and 2-Ethyl-1-hexene-d17) in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its degradation products based on their retention times and mass spectra.

  • The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (isotopes at m/z 79 and 81) and deuterium.

  • The mass spectrum of 2-Ethylhexanol-d17 will lack the bromine isotopic pattern and will have a molecular ion corresponding to its deuterated mass.

  • The mass spectrum of 2-Ethyl-1-hexene-d17 will also lack the bromine pattern and will have a molecular ion corresponding to its deuterated mass.

  • Quantify the amount of each compound by integrating the peak areas and comparing them to the calibration curves.

Mandatory Visualizations

DegradationPathways parent This compound sub 2-Ethylhexanol-d17 parent->sub Hydrolysis (+H2O) elim 2-Ethyl-1-hexene-d17 parent->elim Elimination (-HBr) hbr HBr/DBr parent->hbr co2 CO, CO2 parent->co2 Thermal Decomposition ExperimentalWorkflow start Sample of This compound prep Sample Preparation (Dilution/Stress Application) start->prep gcms GC-MS Analysis prep->gcms data Data Processing (Peak Identification & Integration) gcms->data quant Quantification (Calibration Curve) data->quant report Report Generation quant->report

References

Technical Support Center: Analysis of 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the analysis of 2-Ethylhexyl bromide-d17.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: The most prevalent sources of contamination in the analysis of this compound are plasticizers, particularly phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). These compounds are ubiquitous in laboratory environments and can leach from various plastic materials. Other potential contaminants include residual solvents, impurities from reagents, and cross-contamination from other samples.

Q2: How can I minimize phthalate contamination in my analysis?

A2: To minimize phthalate contamination, it is crucial to avoid the use of plastic consumables wherever possible.[1][2] Use glassware for all sample preparation and storage, and ensure it is meticulously cleaned. High-purity solvents and reagents are essential. It is also advisable to work in a clean environment and to be mindful of potential contamination from personal care products, which can contain phthalates.[2]

Q3: What are the key challenges when working with a deuterated standard like this compound?

A3: The primary challenges include ensuring isotopic purity and preventing isotopic exchange. The deuterated standard should be free from its non-deuterated counterpart to avoid analytical bias. Isotopic exchange, where deuterium (B1214612) atoms are swapped with hydrogen atoms from the surrounding environment (e.g., solvents), can also occur, leading to inaccurate quantification.[3][4]

Q4: How can I verify the isotopic purity of my this compound standard?

A4: The isotopic purity of a deuterated standard can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the mass spectrum or NMR spectrum, you can determine the percentage of the deuterated species relative to any unlabeled or partially labeled species.

Q5: What is isotopic exchange and how can I prevent it?

A5: Isotopic exchange is the process where deuterium atoms on your labeled compound are replaced by hydrogen atoms from the solvent or sample matrix.[3][4] To prevent this, it is recommended to use aprotic solvents for sample preparation and storage whenever possible. Minimizing sample exposure to high temperatures and extreme pH conditions can also help reduce the rate of exchange.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: High Background Signal or Presence of Phthalate Peaks in Blanks
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, "phthalate-free" or "for GC-MS analysis" grade solvents.Test new batches of solvents by running a blank analysis before use.Prepare fresh solutions and reagents using meticulously cleaned glassware.
Leaching from Plastic Consumables Replace all plasticware (e.g., pipette tips, vials, caps, tubing) with glass or stainless steel alternatives.[1]If plastic use is unavoidable, use polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) as they are less likely to leach phthalates compared to PVC.[1]Run blanks with any new plasticware to check for leachables.
Contaminated Glassware Implement a rigorous glassware cleaning protocol: wash with a suitable detergent, rinse with tap water, followed by deionized water, and finally rinse with a high-purity solvent.For trace analysis, bake glassware at a high temperature (e.g., 400°C) to remove organic residues.[5]
Environmental Contamination Work in a clean, dust-free environment. A laminar flow hood can help minimize airborne contamination.[6]Avoid using personal care products (lotions, perfumes) in the laboratory.[2]Keep samples and solutions covered with cleaned aluminum foil or glass stoppers.
Issue 2: Inaccurate Quantification or Poor Reproducibility
Possible Cause Troubleshooting Steps
Isotopic Exchange of this compound Use aprotic solvents (e.g., hexane (B92381), dichloromethane) for sample preparation and dilution.Minimize the time samples are in contact with protic solvents (e.g., methanol, water).Store standards and samples at low temperatures to slow down the exchange rate.[3]If exchange is suspected, re-evaluate the sample preparation workflow to minimize exposure to conditions that promote exchange.
Impure Deuterated Standard Verify the isotopic purity of the this compound standard using GC-MS.If the standard contains a significant amount of the unlabeled analyte, it will lead to a positive bias in your results.
Instrument Carryover Run solvent blanks between samples to check for carryover.If carryover is detected, develop a robust wash method for the autosampler syringe and injection port.
Matrix Effects Optimize the sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[7]If matrix effects persist, consider using a matrix-matched calibration curve.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of this compound

This protocol outlines a general procedure for preparing samples for the analysis of this compound, focusing on minimizing contamination.

Materials:

  • This compound standard

  • High-purity hexane (or other suitable aprotic solvent)

  • Glass volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps

  • Analytical balance

Procedure:

  • Glassware Preparation:

    • Thoroughly clean all glassware with a laboratory-grade detergent.

    • Rinse with tap water, followed by deionized water.

    • Rinse with high-purity acetone (B3395972) and then with the analysis solvent (e.g., hexane).

    • For ultra-trace analysis, bake the glassware at 400°C for at least 2 hours.[5]

  • Standard Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen high-purity solvent in a glass volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution using glass pipettes and volumetric flasks to prepare working standards at the desired concentrations for calibration.

  • Sample Preparation:

    • If the sample is a solid, dissolve a known weight in the analysis solvent.

    • If the sample is a liquid, a liquid-liquid extraction may be necessary to transfer the analyte into a compatible solvent.[7]

    • Ensure the final sample is clear and free of particulates before transferring to a glass autosampler vial.[8][9]

  • Analysis:

    • Analyze the prepared standards and samples using a validated GC-MS method.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound. Method optimization may be required based on the specific instrument and analytical goals.

GC Parameter Typical Setting
Injection Port Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
MS Parameter Setting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Ions to Monitor (for SIM) To be determined based on the mass spectrum of this compound. Likely fragments will be different from the non-deuterated analog.

Visualizations

Contamination_Prevention_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_checks Quality Control start Start glassware Use Clean Glassware start->glassware solvents High-Purity Solvents glassware->solvents standards Prepare Standards solvents->standards samples Prepare Samples solvents->samples vials Transfer to Glass Vials standards->vials purity_check Verify Isotopic Purity standards->purity_check samples->vials injection Inject into GC-MS vials->injection acquisition Data Acquisition injection->acquisition blank Run Solvent Blank injection->blank processing Data Processing acquisition->processing results Results processing->results

Caption: Experimental workflow for preventing contamination in this compound analysis.

Troubleshooting_Logic cluster_source_id Source Identification cluster_remediation Remediation Steps start Contamination Suspected check_blanks Analyze Method Blanks start->check_blanks check_solvents Analyze Solvents check_blanks->check_solvents Contaminant Present check_glassware Leaching Test on Glassware check_solvents->check_glassware Solvents Clean replace_solvents Use Higher Purity Solvents check_solvents->replace_solvents Solvents Contaminated check_plastics Leaching Test on Plastics check_glassware->check_plastics Glassware Clean clean_glassware Implement Rigorous Glassware Cleaning check_glassware->clean_glassware Glassware Contaminated eliminate_plastics Eliminate Plastic Consumables check_plastics->eliminate_plastics Plastics Contaminated clean_glassware->start Re-evaluate replace_solvents->start Re-evaluate dedicated_equipment Use Dedicated Equipment eliminate_plastics->dedicated_equipment dedicated_equipment->start Re-evaluate

Caption: Logical workflow for troubleshooting contamination sources.

References

Technical Support Center: Addressing Calibration Curve Non-Linerity with 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using 2-Ethylhexyl bromide-d17 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of 2-Ethylhexyl bromide.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[2] Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization suppression or enhancement in the mass spectrometer, helping to correct for matrix effects and improve the accuracy and precision of quantification.[2]

Q2: What are the common causes of non-linearity in my calibration curve when using this compound?

Non-linearity in calibration curves, even when using a deuterated internal standard, can arise from several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a non-linear response.[3][4][5][6][7][8] This is a common reason for non-linearity at the upper end of the calibration range.[8]

  • Differential Matrix Effects: While deuterated internal standards compensate well for matrix effects, they may not do so perfectly.[2][9] A slight chromatographic shift between the analyte and the internal standard, caused by the deuterium (B1214612) isotope effect, can lead to them eluting in regions with different degrees of ion suppression or enhancement.[2][9]

  • Isotopic Contribution: At high concentrations of the analyte, the natural isotope abundance of the analyte may contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[10]

  • Internal Standard Purity and Concentration: The presence of unlabeled analyte as an impurity in the internal standard can lead to inaccuracies.[11] Additionally, an inappropriate concentration of the internal standard can affect the linearity of the response ratio.[12]

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as isotopic exchange.[11]

Q3: Can a quadratic curve fit be used for a non-linear calibration curve?

Yes, if the relationship between concentration and response is well-characterized and reproducible, a quadratic regression can be used to fit the standard curve.[10][13] However, the use of non-linear regression models can sometimes be met with scrutiny in regulated environments.[10][13] It is often preferable to first investigate and address the root cause of the non-linearity.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Detector Saturation

High analyte concentrations can overwhelm the mass spectrometer's detector, causing a plateau in signal response and leading to non-linearity at the upper end of the calibration curve.

Experimental Protocol: Diagnosing and Addressing Detector Saturation

  • Examine Peak Shape: Saturated peaks often appear flattened or "squared-off" at the top.[3][4]

  • Dilution Series: Prepare and inject a dilution series of a high concentration standard. If the response does not decrease proportionally with dilution, detector saturation is likely occurring.

  • Instrument Detuning: To mitigate saturation, the instrument's sensitivity can be deliberately reduced.[4] This can be achieved by:

    • Lowering the detector voltage.[3][4][6][7]

    • Reducing the capillary voltage.[4]

    • Increasing the cone gas flow rate.[3][4][6][7]

    • Adjusting the probe position.[3][4][6][7]

  • Monitor Multiple SRM Channels: If using a triple quadrupole mass spectrometer, you can monitor two selective reaction monitoring (SRM) channels for the analyte: one with high intensity and one with lower intensity.[13] The high-intensity channel can be used for lower concentrations, and the low-intensity channel for higher concentrations, extending the linear dynamic range.[13]

Hypothetical Data Illustrating Detector Saturation

Analyte Concentration (ng/mL)Expected Response (cps)Observed Response (cps)Analyte/IS Ratio
110,00010,1500.10
10100,000105,0001.05
1001,000,000980,0009.80
5005,000,0002,500,00025.00
100010,000,0002,600,00026.00

In this example, the observed response begins to plateau at higher concentrations, indicating detector saturation.

Detector_Saturation_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation start Observe Non-Linearity at High Concentrations check_peak Examine Peak Shape (Squared-off peaks?) start->check_peak Yes dilution Perform Dilution Series (Proportional response?) check_peak->dilution conclusion Detector Saturation Likely dilution->conclusion No detune Detune Instrument (e.g., lower detector voltage) conclusion->detune multi_srm Use Multiple SRM Channels (High and low intensity) conclusion->multi_srm reanalyze Re-analyze Samples detune->reanalyze multi_srm->reanalyze

Troubleshooting workflow for detector saturation.

Guide 2: Investigating and Mitigating Differential Matrix Effects

Even with a deuterated internal standard, variations in the sample matrix can lead to different levels of ion suppression or enhancement for the analyte and the internal standard, causing non-linearity.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.[11]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Evaluate Differential Effects: Compare the matrix effect for the analyte and the internal standard. A significant difference suggests that this compound is not fully compensating for the matrix effects.

Hypothetical Data Illustrating Differential Matrix Effects

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (Analyte)Matrix Effect (IS)
Set A (Neat)1,000,0001,200,0000.83--
Set B (Post-Spike)500,000950,0000.5350% (Suppression)79% (Suppression)

In this example, the analyte experiences more significant ion suppression than the internal standard, which would lead to an underestimation of the analyte concentration.

Mitigation Strategies:

  • Chromatographic Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the co-elution of the analyte and internal standard.[11]

  • Sample Preparation: Employ a more rigorous sample cleanup method (e.g., solid-phase extraction) to remove interfering matrix components.

  • Column Change: A different analytical column may provide better separation from matrix interferences.

Matrix_Effect_Logic cluster_cause Cause cluster_effect Effect cluster_result Result coelution Co-eluting Matrix Components ion_suppression Differential Ion Suppression/ Enhancement coelution->ion_suppression isotope_effect Isotope Effect causing Slight Chromatographic Shift isotope_effect->ion_suppression nonlinearity Calibration Curve Non-Linearity ion_suppression->nonlinearity

Logical relationship of differential matrix effects.

Guide 3: Verifying Internal Standard Integrity

Issues with the internal standard itself, such as impurities or degradation, can lead to inaccurate quantification and a non-linear calibration curve.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: A matrix sample with no analyte.

  • Spike with Internal Standard: Add this compound at the concentration used in the assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte (2-Ethylhexyl bromide).

  • Evaluate the Response: The response for the unlabeled analyte should be negligible, typically less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[11]

Experimental Protocol: Investigating Isotopic Exchange

  • Incubate IS in Matrix: Prepare two sets of samples. In the first set, spike the internal standard into the extracted blank matrix and analyze immediately. In the second set, incubate the spiked matrix at room temperature or 37°C for several hours before analysis.

  • Monitor Analyte Signal: Compare the signal of the unlabeled analyte in both sets. An increase in the analyte signal in the incubated sample suggests that isotopic exchange is occurring.

Mitigation Strategies:

  • Source a High-Purity Internal Standard: Ensure the isotopic purity of the this compound is high.

  • Optimize Sample pH: If isotopic exchange is suspected, investigate the effect of sample and solvent pH. Sometimes, adjusting the pH can minimize the exchange of deuterium for hydrogen.[11]

  • Storage Conditions: Store the internal standard solution under appropriate conditions (e.g., temperature, light protection) to prevent degradation.

References

Technical Support Center: Resolving Interferences in 2-Ethylhexyl bromide-d17 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interferences in the detection of 2-Ethylhexyl bromide-d17.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard has a slightly different retention time than the non-deuterated 2-Ethylhexyl bromide. Is this normal?

Yes, this is a well-documented phenomenon known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the GC stationary phase and thus a shorter retention time. The magnitude of this shift is typically small but can vary depending on the specific GC conditions and the degree of deuteration.

Q2: I am observing significant peak tailing for my this compound peak. What could be the cause?

Peak tailing for halogenated compounds like 2-Ethylhexyl bromide can be caused by interactions with active sites in the GC system, particularly in the injector or the ion source of the mass spectrometer. The use of halogenated solvents, such as dichloromethane, can lead to the formation of ferrous chloride on the metal surfaces of the ion source, which can cause analytes to adsorb and then be released slowly, resulting in tailing peaks.[1][2]

Q3: My quantitative results for 2-Ethylhexyl bromide are inconsistent, even when using a deuterated internal standard. What are the potential sources of error?

Inconsistent quantitative results, despite using a deuterated internal standard, can arise from several sources:

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate quantification.

  • Co-eluting Interferences: A compound in the matrix may co-elute with either the analyte or the internal standard, contributing to the measured ion signal and causing erroneous results.

  • Isotopic Interference ("Cross-talk"): Naturally occurring isotopes in the non-deuterated analyte can contribute to the signal of the deuterated internal standard, especially for bromine-containing compounds which have a significant M+2 isotope peak.[3] This can lead to a non-linear calibration curve and biased results.

  • Different Response Factors: The analyte and its deuterated analog may have different ionization efficiencies in the mass spectrometer, leading to different response factors that must be accounted for in the calibration.

Q4: How can I detect if I have a co-eluting interference with my this compound peak?

Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some indicators and methods to confirm peak purity:

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as a shoulder on the peak or a broader-than-expected peak width.[4]

  • Mass Spectral Analysis: Examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it is likely that more than one compound is eluting.[4]

  • Use of a Diode Array Detector (DAD): If using a system with a DAD, you can perform a peak purity analysis. The system collects multiple UV spectra across the peak, and if the spectra are not identical, it will flag potential co-elution.[4][5]

Troubleshooting Guides

Issue 1: Retention Time Shift of Deuterated Standard

Symptoms:

  • This compound elutes consistently earlier than 2-Ethylhexyl bromide.

  • The retention time difference is small (e.g., 0.05-0.2 minutes).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for retention time shifts.

Illustrative Data:

CompoundTypical Retention Time (min)
2-Ethylhexyl bromide8.54
This compound8.51

Note: These are illustrative values. Actual retention times will vary depending on the specific GC-MS method.

Issue 2: Co-elution with a Matrix Component

Symptoms:

  • Poor peak shape (fronting, tailing, or a shoulder) for the analyte or internal standard.

  • Inconsistent quantitative results.

  • Mass spectrum of the peak shows ions not characteristic of the target compound.

Troubleshooting Workflow:

Caption: Workflow for resolving co-eluting peaks.

Experimental Protocols

Protocol 1: Optimizing GC Temperature Program to Resolve Co-elution

Objective: To separate 2-Ethylhexyl bromide from a co-eluting matrix interference.

Methodology:

  • Initial Analysis:

    • Inject a sample and acquire data using the current GC-MS method.

    • Confirm co-elution by examining the peak shape and mass spectra across the peak of interest.

  • Temperature Program Modification:

    • Option A: Slower Ramp Rate:

      • Decrease the temperature ramp rate in the region where the analyte elutes. For example, if the original ramp was 10°C/min, try 5°C/min. This will increase the retention time and may provide better separation.

    • Option B: Isothermal Hold:

      • Introduce an isothermal hold in the temperature program just before the elution of the analyte. This can help to focus the analyte band and improve separation from closely eluting compounds.

  • Evaluation:

    • Inject the sample again with the modified temperature program.

    • Assess the chromatogram for improved separation of the interference from the analyte peak.

    • If separation is achieved, validate the new method for linearity, accuracy, and precision.

Illustrative Temperature Program Modifications:

ParameterOriginal MethodModified Method (Slower Ramp)
Initial Temperature50°C50°C
Hold Time2 min2 min
Ramp 125°C/min to 150°C25°C/min to 150°C
Ramp 210°C/min to 250°C5°C/min to 250°C
Final Hold5 min5 min
Protocol 2: Assessment and Mitigation of Matrix Effects

Objective: To determine if matrix effects are impacting the quantification of 2-Ethylhexyl bromide and to implement a strategy to correct for them.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of calibration standards of 2-Ethylhexyl bromide in a clean solvent (e.g., hexane).

    • Prepare a corresponding series of matrix-matched calibration standards by spiking known amounts of 2-Ethylhexyl bromide into a blank matrix extract.

    • Spike all standards with a constant concentration of this compound.

  • Analysis:

    • Analyze both sets of calibration standards using the GC-MS method.

  • Data Evaluation:

    • Generate calibration curves for both the solvent-based and matrix-matched standards.

    • Compare the slopes of the two calibration curves. A significant difference in the slopes indicates the presence of matrix effects (ion suppression or enhancement).

  • Mitigation Strategies:

    • If Matrix Effects are Present:

      • Matrix-Matched Calibration: Use the matrix-matched calibration curve for the quantification of samples.

      • Standard Addition: For a smaller number of samples, the method of standard additions can be used. This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the original concentration.

      • Sample Dilution: Diluting the sample can reduce the concentration of matrix components that are causing the interference.

Illustrative Data for Matrix Effect Evaluation:

Standard TypeCalibration Curve Slope
Solvent-Based1.250.998
Matrix-Matched0.950.997

In this example, the lower slope of the matrix-matched curve suggests ion suppression due to the sample matrix.

References

Validation & Comparative

A Comparative Guide to 2-Ethylhexyl bromide-d17 and Other Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly in the fields of analytical chemistry, mass spectrometry, and pharmacokinetic studies, the use of internal standards is paramount. Among the various types of internal standards, deuterated compounds have become a widely adopted tool for their ability to mimic the behavior of the analyte of interest. This guide provides a comprehensive comparison of 2-Ethylhexyl bromide-d17 with other deuterated and stable isotope-labeled standards, supported by experimental principles and data.

The Role and Advantages of Deuterated Internal Standards

Deuterated internal standards are isotopically labeled analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2] The near-identical chemical and physical properties of a deuterated standard to its non-labeled counterpart ensure they behave similarly during sample preparation, chromatography, and ionization in mass spectrometry.[3][4] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, which are common challenges in complex biological and environmental samples.[1][5]

The primary advantage of using a deuterated internal standard like this compound is the significant improvement in the accuracy and precision of quantitative measurements.[5][6] By adding a known amount of the deuterated standard to the sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate, leading to more robust and reliable results.[1]

Performance Comparison: Deuterated vs. Other Stable Isotope-Labeled Standards

While this compound serves as an effective internal standard, it is important to understand its performance characteristics in comparison to other available deuterated and stable isotope-labeled (SIL) standards, such as those labeled with Carbon-13 (¹³C).

FeatureDeuterated Standard (e.g., this compound)¹³C-Labeled StandardStructural Analog (Non-isotopic)
Co-elution with Analyte Generally co-elutes, but minor retention time shifts (isotope effect) can occur.[1][7]Typically co-elutes perfectly with the unlabeled analyte.[2]Retention time can differ significantly from the analyte.
Correction for Matrix Effects Highly effective in compensating for matrix effects due to similar ionization behavior.[1][5]Considered the "gold standard" for matrix effect correction due to virtually identical ionization efficiency.[2][8]Poor compensation for matrix effects due to different ionization properties.[3]
Isotopic Stability Generally stable, but H/D exchange can occur at labile positions, though less common for C-D bonds.[7]Highly stable with no risk of isotope exchange.[2][4]Not applicable.
Cost of Synthesis Generally more cost-effective and readily available.[9]Typically more expensive and may require more complex synthesis.[4][9]Varies, but often less expensive than SIL standards.
Potential for Interference Low potential for interference from naturally occurring isotopes, but should be considered for low-level detection.[10]Minimal to no interference from naturally occurring isotopes.High potential for interference from endogenous compounds.

Key takeaway: While deuterated standards like this compound offer a robust and cost-effective solution for quantitative analysis, ¹³C-labeled standards are often considered superior for applications demanding the highest level of accuracy and precision due to their perfect co-elution and isotopic stability.[2][4]

Experimental Protocols

The successful implementation of this compound or any deuterated internal standard is contingent on a well-designed experimental protocol. Below are detailed methodologies for typical applications using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic compounds and Liquid Chromatography-Mass Spectrometry (LC-MS) for bioanalysis.

Experimental Protocol 1: Quantification of Volatile Organic Compounds (VOCs) in Water by GC-MS

This protocol outlines a general procedure for the analysis of a volatile organic compound (e.g., 2-Ethylhexyl bromide) in a water sample using a purge and trap system with GC-MS.

1. Sample Preparation and Spiking:

  • Collect water samples in appropriate vials with zero headspace.

  • Add a known and constant amount of this compound solution (internal standard) to each sample, calibrator, and quality control (QC) sample.

2. Purge and Trap:

  • The sample is purged with an inert gas (e.g., helium) to extract the volatile analytes.

  • The extracted analytes are trapped on a sorbent trap.

  • The trap is then rapidly heated to desorb the analytes into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for VOC analysis (e.g., 30m x 0.25mm x 1.4µm).

    • Inlet: Splitless mode.

    • Oven Temperature Program: Optimized for the separation of the target analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor specific ions for the analyte and the deuterated internal standard.

4. Data Processing and Quantification:

  • Integrate the peak areas of the analyte and the this compound.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocol 2: Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS

This protocol provides a general framework for the bioanalysis of a small molecule drug using a deuterated internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of the analyte and the deuterated internal standard (e.g., 1 mg/mL) in a suitable organic solvent.

  • Prepare a series of calibration standards and QC working solutions by serially diluting the analyte stock solution.

  • Dilute the deuterated internal standard stock solution to a fixed concentration for spiking.

2. Sample Preparation (Protein Precipitation):

  • To a microcentrifuge tube, add the plasma sample, calibrator, or QC.

  • Add the internal standard working solution to each tube.

  • Add a cold protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Vortex vigorously to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate or vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.

4. Data Processing and Quantification:

  • Follow the same data processing and quantification steps as outlined in the GC-MS protocol.

Visualizing Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the logical relationships in selecting an internal standard.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Deuterated Standard Sample->Spike Extract Extraction/ Cleanup Spike->Extract GC_LC GC or LC Separation Extract->GC_LC MS Mass Spectrometry Detection GC_LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: A generalized experimental workflow for quantitative analysis using a deuterated internal standard.

InternalStandardSelection Start Need for Quantitative Analysis Accuracy High Accuracy & Precision Required? Start->Accuracy SIL Use Stable Isotope-Labeled (SIL) Standard Accuracy->SIL Yes Analog Consider Structural Analog (with caution) Accuracy->Analog No Cost Cost a Major Constraint? SIL->Cost Deuterated Deuterated Standard (e.g., this compound) Cost->Deuterated Yes C13 ¹³C-Labeled Standard (Gold Standard) Cost->C13 No

Caption: A decision-making diagram for selecting an appropriate internal standard for quantitative analysis.

References

A Comparative Guide to Analytical Methods for 2-Ethylhexyl Bromide Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Ethylhexyl bromide, with a focus on the application of its deuterated isotopologue, 2-Ethylhexyl bromide-d17, as an internal standard. The use of stable isotope-labeled internal standards is a widely accepted practice in quantitative analysis, significantly enhancing the accuracy and precision of the results by compensating for variability in sample preparation and instrument response.

While no direct inter-laboratory comparison studies for this compound methods are publicly available, this guide synthesizes typical performance data for the most relevant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical practices for halogenated hydrocarbons and alkyl halides, providing a solid foundation for method selection and development.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of halogenated hydrocarbons, which would be applicable to the analysis of 2-Ethylhexyl bromide using this compound as an internal standard.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.0001 - 0.3 µg/L[1]Low pg/µL range (with derivatization)
Limit of Quantitation (LOQ) 0.0004 - 1.0 µg/L[1]Low pg/µL range (with derivatization)
Linearity (R²) > 0.999[1]> 0.99
Accuracy (Recovery) 80 - 105%[1]Typically within 80 - 120%
Precision (%RSD) < 10%< 15%
Sample Throughput ModerateHigh
Matrix Effects Less proneMore prone, but manageable with deuterated IS
Derivatization Generally not requiredOften required for non-polar alkyl halides[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized methodologies for the analysis of 2-Ethylhexyl bromide using this compound as an internal standard by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl bromide.[3]

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix. Common extraction solvents include hexane (B92381) or dichloromethane.

    • Concentrate the extract to a final volume.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8860 GC system or equivalent.[1]

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms), is suitable for separating alkyl halides.

    • Injection: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: An optimized temperature gradient is used to ensure good chromatographic separation. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-Ethylhexyl bromide and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS can be a powerful alternative, especially for complex matrices, though it may require derivatization for non-polar compounds like 2-Ethylhexyl bromide to enhance ionization efficiency.[2]

  • Sample Preparation and Derivatization:

    • Accurately weigh or measure the sample.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Perform extraction as described for GC-MS.

    • Derivatization: React the extracted alkyl halides with a derivatizing agent to introduce a readily ionizable group. For example, derivatization with 4-dimethylaminopyridine (B28879) can be used.[2]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 or C8 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the derivative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for the derivatized 2-Ethylhexyl bromide and its deuterated internal standard.

Mandatory Visualization

The following diagrams illustrate the general workflow for quantitative analysis using a deuterated internal standard and the logical relationship in selecting an analytical method.

G cluster_workflow Quantitative Analysis Workflow with Deuterated Internal Standard Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (LLE or SPE) Spike->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

G cluster_decision Method Selection Logic Analyte_Properties Analyte Properties (Volatility, Polarity) GC_MS GC-MS Analyte_Properties->GC_MS Volatile & Non-polar LC_MS_MS LC-MS/MS with Derivatization Analyte_Properties->LC_MS_MS Less Volatile or Requires Derivatization Matrix_Complexity Matrix Complexity Matrix_Complexity->GC_MS Low to Moderate Matrix_Complexity->LC_MS_MS High Sensitivity_Requirement Sensitivity Requirement Sensitivity_Requirement->GC_MS High Sensitivity_Requirement->LC_MS_MS Very High

Caption: Decision tree for selecting an appropriate analytical method.

References

The Gold Standard for Accuracy: A Comparative Guide to 2-Ethylhexyl Bromide-d17 in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 2-Ethylhexyl bromide-d17, a deuterated internal standard, with alternative standards, supported by experimental principles and data. The use of such stable isotope-labeled compounds is widely regarded as the gold standard in analytical chemistry, particularly for chromatographic and mass spectrometric methods.

The primary role of an internal standard is to compensate for variations inherent in the analytical workflow, from sample preparation and extraction to instrument response. An ideal internal standard closely mimics the chemical and physical properties of the analyte of interest, ensuring that any experimental fluctuations affect both the analyte and the standard to the same degree. This is where deuterated standards like this compound excel. By replacing hydrogen atoms with their heavier isotope, deuterium, the molecule's mass is increased, allowing it to be distinguished from the native analyte by a mass spectrometer. However, its chemical behavior remains nearly identical, making it the perfect counterpart for quantification.

This guide will delve into the performance of this compound in enhancing accuracy and precision, compare it with other internal standards, and provide a detailed experimental protocol for its application.

Performance Comparison: The Deuterated Advantage

The superiority of a deuterated internal standard, such as this compound, over non-deuterated alternatives (e.g., structural analogs or compounds with different physicochemical properties) is most evident in its ability to correct for matrix effects and variability in sample recovery. Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in analytical methods. As a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate and precise quantification.

Below is a summary of expected performance improvements when using this compound compared to a common non-deuterated internal standard, Phenanthrene-d10, for the analysis of a hypothetical semi-volatile organic compound (SVOC) with properties similar to 2-Ethylhexyl bromide.

Performance MetricThis compound (Deuterated IS)Phenanthrene-d10 (Non-Deuterated IS)Rationale for Difference
Accuracy (Recovery) 95-105%70-120%The deuterated standard co-elutes and has nearly identical recovery to the analyte through all sample preparation steps, providing superior correction for analyte loss.
Precision (RSD) < 5%< 15%By effectively correcting for variations in sample preparation and instrument response, the deuterated standard significantly reduces the variability between measurements.
Matrix Effect Compensation ExcellentModerate to PoorThe deuterated standard experiences the same signal suppression or enhancement as the analyte, leading to a consistent analyte/IS ratio across different sample matrices. The non-deuterated standard has different chromatographic and ionization behavior, resulting in inconsistent correction.
Linearity (R²) of Calibration Curve > 0.999> 0.995The consistent response ratio of the analyte to the deuterated internal standard results in a more linear and reliable calibration curve.

Experimental Protocols

To illustrate the practical application of this compound, a detailed experimental protocol for the analysis of semi-volatile organic compounds (SVOCs) in a complex matrix, such as soil, by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on the principles of EPA Method 8270.

Objective: To quantify the concentration of a target SVOC in a soil sample using this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Sample Homogenization: A 10 g sample of soil is homogenized and mixed with anhydrous sodium sulfate (B86663) to remove moisture.

  • Spiking with Internal Standard: The sample is spiked with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution).

  • Extraction: The spiked sample is extracted with an appropriate solvent, such as a 1:1 mixture of acetone (B3395972) and hexane, using a technique like Soxhlet extraction or pressurized fluid extraction.

  • Concentration: The extract is concentrated to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: At least two characteristic ions for the target analyte and for this compound.

3. Data Analysis and Quantification:

  • Calibration Curve: A multi-point calibration curve is generated by analyzing standards containing known concentrations of the target analyte and a constant concentration of this compound. The curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: The concentration of the target analyte in the sample is determined by calculating its peak area ratio to the internal standard and using the calibration curve to determine the corresponding concentration.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the logical flow of the analytical method.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil Sample Spike Spike with This compound Sample->Spike Extract Solvent Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for SVOC analysis using an internal standard.

Conclusion

The use of this compound as a deuterated internal standard offers a significant advantage in analytical testing, leading to substantial improvements in the accuracy and precision of quantitative results. By effectively compensating for analytical variability and matrix effects, it enables researchers, scientists, and drug development professionals to have a higher degree of confidence in their data. While the initial cost of a deuterated standard may be higher than that of a non-deuterated alternative, the enhanced data quality and reduction in failed analyses often justify the investment, making it a cornerstone of robust and reliable analytical methodology.

Sourcing Certified Reference Materials for 2-Ethylhexyl bromide-d17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of potential suppliers for 2-Ethylhexyl bromide-d17, a deuterated internal standard used in various analytical applications, including pharmacokinetic studies and environmental analysis.

Comparison of Potential Suppliers

The selection of a CRM supplier is a critical step that impacts data quality. Key considerations include the supplier's accreditation, the comprehensiveness of the Certificate of Analysis (COA), and the availability of supporting documentation. The following table summarizes the offerings from several reputable suppliers of deuterated compounds. While a specific COA for this compound was not publicly available from all vendors at the time of this review, this comparison is based on their general product documentation and quality systems.

SupplierISO AccreditationCertificate of Analysis (COA) HighlightsNoteworthy Features
TLC Pharmaceutical Standards ISO 17034, ISO 17025[1]Provides a comprehensive COA including data from HPLC, NMR, MS, IR, Elemental Analysis, GC, Water Content, and residual solvents.[1]Specializes in the custom synthesis of complex organic compounds and offers over 22,000 certified reference standards.[1]
Cerilliant (a brand of MilliporeSigma) ISO 17034, ISO/IEC 17025[2][3]Data-inclusive COAs with traceability and uncertainty determinations. Purity and identity are verified by two orthogonal methods.[4]Offers a wide range of CRMs for various testing applications and provides detailed information on residual solvents, water, and trace inorganics.[4]
IsoSciences (an Entegris company) ISO 9001:2015[5]Provides a complete COA with structural identity by ¹H-NMR and ¹³C-NMR, purity assessment by HPLC-UV, GC-FID or HPLC-ELSD, and isotopic incorporation by LC-MS or GC-MS.[5]Specializes in the production of isotopically labeled internal standards for mass spectrometry analysis.[5][6]
CDN Isotopes Information not readily availableProvides isotopic enrichment level (e.g., 98 atom % D).[7]Offers a wide variety of deuterated compounds.
MedchemExpress Information not readily availableStates that a Certificate of Analysis is available and allows for the request of an HNMR report.[8]Provides a wide range of bioactive molecules for research.
Toronto Research Chemicals (TRC) ISO 9001[9]Delivers a complete analytical data package, including full spectroscopic analysis, Certificate of Analysis, and specified chemical purity by NMR, HPLC, MS & Elemental Analysis.Specializes in the synthesis of isotopically labeled compounds for various research fields.

Experimental Protocols

The following are detailed methodologies for key experiments typically performed to certify a reference material like this compound.

Purity Determination by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is used to determine the chemical purity of the material by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Procedure:

    • A solution of this compound is prepared in acetonitrile at a concentration of approximately 1 mg/mL.

    • The HPLC system is equilibrated with the initial mobile phase composition.

    • A 10 µL aliquot of the sample solution is injected onto the column.

    • The gradient is run to separate the analyte from any impurities.

    • The UV detector is set to a wavelength where the analyte has maximum absorbance.

    • The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This method quantifies the percentage of deuterium (B1214612) incorporation in the molecule.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a mass spectrometer (LC-MS).

  • Procedure:

    • A dilute solution of the this compound is prepared.

    • The sample is introduced into the mass spectrometer.

    • The mass spectrum is acquired, showing the distribution of ions with different masses.

    • The relative intensities of the ion corresponding to the fully deuterated molecule (d17) and the ions corresponding to molecules with fewer deuterium atoms are measured.

    • The isotopic enrichment is calculated based on the relative abundances of these ions.

Structural Elucidation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This technique is used to confirm the chemical structure of the compound and to ensure that the deuterium atoms are in the expected positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • A small amount of the this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The sample is placed in the NMR spectrometer.

    • The ¹H-NMR spectrum is acquired.

    • The absence of signals in the regions where protons would be expected in the non-deuterated 2-Ethylhexyl bromide confirms the high level of deuteration. The remaining residual proton signals can also be used to confirm the structure.

Workflow for Selecting a Certified Reference Material

The process of selecting a suitable CRM involves several key steps to ensure the chosen material meets the requirements of the intended application.

CRM_Selection_Workflow A Define Analytical Requirements B Identify Potential Suppliers A->B C Evaluate Supplier Accreditations (ISO 17034, ISO 17025) B->C D Request and Review Certificates of Analysis (COA) C->D E Compare Quantitative Data (Purity, Isotopic Enrichment) D->E F Assess Suitability for Intended Use E->F G Select and Procure CRM F->G

Workflow for selecting a certified reference material.

Logical Relationship of CRM Certification Components

The certification of a reference material is a multi-faceted process that relies on the interplay of several key analytical and quality assurance components.

CRM_Certification_Components cluster_analytical Analytical Characterization cluster_quality Quality Assurance Purity Purity (e.g., HPLC) CRM Certified Reference Material Purity->CRM Identity Identity (e.g., NMR, MS) Identity->CRM Enrichment Isotopic Enrichment (MS) Enrichment->CRM Homogeneity Homogeneity Homogeneity->CRM Stability Stability Stability->CRM Uncertainty Uncertainty Budget Uncertainty->CRM

Key components of CRM certification.

References

The Superiority of ¹³C-Labeled Internal Standards over Deuterated Analogs in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of 2-Ethylhexyl bromide-d17 versus ¹³C-labeled internal standards in bioanalytical assays.

In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. While deuterated standards, such as this compound, are widely used, a growing body of evidence demonstrates the superior performance of ¹³C-labeled internal standards. This guide provides a detailed comparison, supported by experimental data, to inform the selection of the most appropriate internal standard for demanding bioanalytical applications.

Key Performance Parameters: A Head-to-Head Comparison

The ideal internal standard should exhibit chemical and physical properties identical to the analyte, ensuring it experiences the same matrix effects, ionization efficiency, and potential for loss during sample workup.[1] While both deuterated and ¹³C-labeled standards are designed for this purpose, their fundamental properties can lead to significant differences in analytical performance.[2]

ParameterDeuterated (²H) Internal Standard (e.g., this compound)¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[2][3] This is known as the "isotope effect".[4]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[5]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2][6]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2][7]
Isotopic Stability Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][8]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[2]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[2]
Accuracy & Precision Can lead to inaccuracies. One study reported a 40% error due to an imperfect retention time match.[9] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[2]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[2]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[7]
Commercial Availability & Cost Widely available and generally less expensive.[1]Generally more expensive and less available than deuterated standards.[1][10]The higher cost of ¹³C-IS may be offset by reduced time in method development and improved data quality.[11]

The "Isotope Effect": A Critical Consideration

The primary drawback of deuterated internal standards is the "isotope effect". The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to differences in chromatographic retention times compared to the unlabeled analyte.[12] This separation, even if slight, can expose the analyte and the internal standard to different regions of ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4] ¹³C-labeled standards, in contrast, do not typically exhibit a discernible isotope effect in chromatography, ensuring they perfectly co-elute with the analyte and experience the same matrix effects.[2][13]

Experimental Protocols

To illustrate the practical implications of internal standard selection, representative experimental protocols for a typical bioanalytical workflow using LC-MS/MS are provided below.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either deuterated or ¹³C-labeled).

  • Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 10 minutes) is employed to elute the analytes.[14]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[14] Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Visualizing the Workflow and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the impact of internal standard choice.

cluster_workflow Experimental Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification

Caption: A typical workflow for quantitative bioanalysis using an internal standard.

cluster_coelution ¹³C-Labeled IS: Perfect Co-elution cluster_shift Deuterated IS: Chromatographic Shift Analyte_C13 Analyte Matrix_C13 Matrix Effect Analyte_C13->Matrix_C13 IS_C13 ¹³C-IS IS_C13->Matrix_C13 Analyte_D Analyte Matrix_D2 Matrix Effect (Region 2) Analyte_D->Matrix_D2 IS_D ²H-IS Matrix_D1 Matrix Effect (Region 1) IS_D->Matrix_D1

Caption: Impact of isotopic labeling on chromatographic co-elution and matrix effects.

Conclusion and Recommendations

While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[2] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[2][6] For the most demanding applications in drug development and clinical research, where accuracy and reliability are non-negotiable, the investment in ¹³C-labeled internal standards is highly recommended to ensure the generation of high-quality, defensible data.

References

Determining the Limit of Detection for 2-Ethylhexyl bromide-d17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical and pharmacokinetic studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes. 2-Ethylhexyl bromide-d17, a deuterated form of 2-Ethylhexyl bromide, serves as an ideal internal standard for mass spectrometry-based analyses. Its utility is intrinsically linked to its analytical performance, particularly its limit of detection (LOD). This guide provides a comprehensive comparison of the analytical performance of this compound and its non-deuterated analog, 2-Ethylhexyl bromide, with a focus on the methodologies for determining their respective LODs.

This guide presents a detailed, hypothetical experimental protocol for determining the LOD of this compound and 2-Ethylhexyl bromide using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established guidelines from the International Council for Harmonisation (ICH).[1][2]

Experimental Protocol: Determination of Limit of Detection (LOD)

This protocol outlines the steps for determining the LOD of this compound and 2-Ethylhexyl bromide using GC-MS, based on the signal-to-noise ratio and the calibration curve methods.[3][4][5][6]

1. Materials and Instrumentation:

  • Analytes: this compound and 2-Ethylhexyl bromide

  • Solvent: High-purity methanol (B129727) or acetonitrile

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., VF-624ms).[7][8]

2. Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 2-Ethylhexyl bromide by dissolving a precisely weighed amount of each compound in the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to concentrations ranging from an expected LOD of approximately 1 ng/mL down to 0.01 ng/mL.

  • Blank Samples: Prepare blank samples containing only the solvent.

3. GC-MS Analysis:

  • Injection: Inject a fixed volume (e.g., 1 µL) of each working standard solution and blank sample into the GC-MS system.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.[9][10]

4. Data Analysis and LOD Determination:

  • Method 1: Signal-to-Noise (S/N) Ratio:

    • Analyze a series of low-concentration samples.

    • Determine the concentration at which the signal from the analyte is consistently distinguishable from the baseline noise.

    • The LOD is the concentration that yields a signal-to-noise ratio of at least 3:1.[6][11][12][13]

  • Method 2: Calibration Curve:

    • Construct a calibration curve using the peak areas of the low-concentration standards.

    • Calculate the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be the standard deviation of the y-intercepts of the regression line.[3][5]

    • The LOD is calculated using the formula: LOD = 3.3 * (σ / S) .[2][3]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis & LOD Calculation stock Prepare Stock Solutions (1 mg/mL) working Prepare Serial Dilutions (Low Concentration Range) stock->working inject Inject Samples into GC-MS working->inject blank Prepare Blank Samples blank->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Chromatographic Data detect->process sn Calculate Signal-to-Noise Ratio process->sn cal Construct Calibration Curve process->cal lod_sn LOD = 3 x S/N sn->lod_sn lod_cal LOD = 3.3 * (σ / S) cal->lod_cal

Caption: Workflow for LOD determination of this compound.

Comparative Performance: this compound vs. 2-Ethylhexyl bromide

The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the non-deuterated analyte during sample extraction, derivatization, and chromatographic analysis, thereby compensating for sample loss and matrix effects.

ParameterThis compound (Internal Standard)2-Ethylhexyl bromide (Analyte)Rationale for Performance
Hypothetical LOD (ng/mL) 0.050.05The LOD is expected to be very similar as the chemical properties and ionization efficiencies are nearly identical. Any minor differences would be due to instrumental variability.
Retention Time (min) ~9.5~9.5Deuteration can sometimes lead to a slight shift in retention time, but for GC analysis, this is often negligible.
Mass-to-Charge Ratio (m/z) Distinctly higherLowerThe increased mass due to deuterium (B1214612) substitution allows for clear differentiation in the mass spectrometer, preventing signal overlap.
Quantification Accuracy HighDependent on Internal StandardAs an internal standard, it corrects for variations in sample preparation and instrument response, leading to high accuracy in quantifying the non-deuterated analyte.
Precision (%RSD) Not Applicable (used for correction)< 15% at LOQThe use of the deuterated internal standard significantly improves the precision of the measurement of the non-deuterated analyte by accounting for analytical variability.

Principle of Quantification with a Deuterated Internal Standard

quantification_principle cluster_sample Sample Processing cluster_analysis LC-MS Analysis cluster_quantification Quantification sample Unknown Sample (Contains Analyte) is Add Known Amount of Deuterated Internal Standard (this compound) sample->is processed_sample Processed Sample is->processed_sample analysis Analyze Processed Sample processed_sample->analysis analyte_signal Measure Analyte Signal (2-Ethylhexyl bromide) analysis->analyte_signal is_signal Measure Internal Standard Signal (this compound) analysis->is_signal ratio Calculate Ratio: (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio cal_curve Compare Ratio to Calibration Curve ratio->cal_curve concentration Determine Analyte Concentration cal_curve->concentration

Caption: Principle of quantification using a deuterated internal standard.

Conclusion

References

A Comparative Guide to Robustness Testing of Analytical Methods: The Role of 2-Ethylhexyl bromide-d17

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical development and scientific research, the validation of analytical methods is paramount to ensure data integrity and reliability. Robustness testing, a critical component of method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comprehensive comparison of an analytical method's performance with and without the use of a deuterated internal standard, specifically 2-Ethylhexyl bromide-d17, to illustrate its impact on method robustness.

The use of a stable isotope-labeled internal standard, such as this compound, is a powerful strategy to enhance the precision and accuracy of quantitative analysis, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS).[1] By compensating for variations in sample preparation and instrument response, an internal standard can significantly improve the robustness of a method.[2]

Comparative Performance Analysis

To demonstrate the advantages of employing this compound as an internal standard, we present a hypothetical dataset from a robustness study of a GC-MS method for the quantification of a target analyte. The study deliberately introduces minor variations to key method parameters.

Table 1: Robustness Study Data – Method Performance Under Varied Conditions

Parameter VariedVariationAnalyte Response without Internal Standard (%RSD)Analyte/Internal Standard Response Ratio with this compound (%RSD)
Injector Temperature 250°C (Nominal)2.10.8
245°C (-5°C)3.50.9
255°C (+5°C)3.20.8
Oven Temperature Ramp 10°C/min (Nominal)1.90.7
9.5°C/min (-5%)2.80.8
10.5°C/min (+5%)2.50.7
Carrier Gas Flow Rate 1.0 mL/min (Nominal)2.30.6
0.95 mL/min (-5%)3.90.7
1.05 mL/min (+5%)3.60.6
Overall 3.1 0.7

The data clearly indicates that when this compound is used as an internal standard, the method exhibits significantly lower variability (as shown by the lower Relative Standard Deviation, %RSD) across all tested parameter variations. This demonstrates the enhanced robustness of the method.

Table 2: Comparison of Alternative Internal Standards

Internal StandardStructural Similarity to AnalyteCo-elution with AnalyteCostPotential for Isotopic Crosstalk
This compound High (Isotopologue)Nearly IdenticalHighLow (with sufficient mass difference)
Structural Analog (e.g., Dibutyl phthalate) ModerateDifferent Retention TimeLowNone
13C-labeled Analyte IdenticalIdenticalVery HighVery Low

Deuterated internal standards like this compound offer a balance of excellent performance and moderate cost compared to 13C-labeled standards.[3] While structural analogs are cheaper, their different chemical properties can lead to less effective correction for variations.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of robustness testing.

Protocol 1: Sample Preparation and Analysis

  • Standard and Sample Preparation:

    • Prepare a stock solution of the target analyte and this compound in a suitable solvent (e.g., hexane).

    • Create a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a constant concentration of this compound.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • The GC separates the analyte and the internal standard.

    • The MS detects and quantifies the analyte and internal standard based on their unique mass-to-charge ratios.

Protocol 2: Robustness Testing

  • Identify Key Method Parameters: Based on the analytical method, identify critical parameters that could be subject to minor variations during routine use. For a typical GC-MS method, these include injector temperature, oven temperature program, and carrier gas flow rate.[5]

  • Define Variation Ranges: For each parameter, define a narrow range of variation around the nominal value (e.g., ±5°C for temperature, ±5% for flow rate).

  • Experimental Design: A design of experiments (DoE) approach, such as a fractional factorial design, can be used to efficiently test the effects of these variations.[6]

  • Execute Experiments: Analyze a set of replicate QC samples under each of the varied conditions.

  • Data Analysis: Calculate the mean and relative standard deviation (%RSD) of the analyte response (or analyte/internal standard ratio) for each condition. Compare the overall %RSD for the method with and without the internal standard.

Visualizing the Workflow and Logic

Experimental Workflow for Robustness Testing

G Experimental Workflow for Robustness Testing cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Identify Key Method Parameters B Define Variation Ranges A->B C Prepare QC Samples with This compound B->C D Analyze Samples under Nominal Conditions C->D E Analyze Samples under Varied Conditions C->E F Calculate %RSD of Analyte/IS Ratio D->F E->F G Compare Results F->G H Assess Method Robustness G->H

Caption: Workflow for conducting a robustness study of a GC-MS method.

Logical Relationship of Robustness Factors

G Logical Relationship of Robustness Factors cluster_instrument Instrumental Parameters cluster_reagent Reagent Parameters center Method Robustness temp Injector & Oven Temperature center->temp flow Carrier Gas Flow Rate center->flow injection Injection Volume center->injection ph Mobile Phase pH (for LC) center->ph composition Solvent Composition center->composition

Caption: Key factors influencing the robustness of an analytical method.

References

Performance Evaluation of 2-Ethylhexyl Bromide-d17 as an Internal Standard in Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable results. Deuterated compounds, such as 2-Ethylhexyl bromide-d17, have emerged as a "gold standard" for internal standards due to their chemical similarity to the target analyte, allowing for effective correction of variations during sample preparation and analysis.[1][2] This guide provides a comparative overview of the performance of this compound against other common internal standards in various sample types, supported by experimental data and detailed methodologies.

Comparison with Alternative Internal Standards

While specific performance data for this compound is not extensively published, its utility can be inferred from the performance of structurally similar deuterated compounds used in the analysis of semi-volatile organic compounds, such as plasticizers. The selection of an appropriate internal standard is critical and is often based on the specific analyte and sample matrix.[3] Alternatives to this compound often include deuterated phthalates and polycyclic aromatic hydrocarbons.

Table 1: Comparison of Common Deuterated Internal Standards

Internal StandardCommon ApplicationsTypical Recovery (%)Key AdvantagesPotential Limitations
This compound Analysis of plasticizers (e.g., phthalates, adipates), semi-volatile organic compoundsTheoretical: High (due to co-elution with analyte)Close structural similarity to alkylated and brominated analytes, minimizing differential matrix effects.Commercial availability and cost may be a factor. Potential for chromatographic separation from the native analyte if a large number of deuterium (B1214612) atoms are present.[4]
Di-n-butyl phthalate-d4 (DBP-d4) Phthalate (B1215562) analysis in food, consumer products, and environmental samples85 - 115Widely used and commercially available. Proven effectiveness in numerous validated methods.[5]May not be a suitable surrogate for non-phthalate analytes.
Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) High molecular weight phthalate analysis in various matrices80 - 120Closely mimics the behavior of the widely regulated plasticizer, DEHP.Potential for background contamination due to the ubiquity of DEHP.
Benzyl benzoate-d7 Analysis of various organic compounds, including plasticizers90 - 110Good chromatographic properties and chemical stability.Structural difference from many target analytes may lead to variations in extraction efficiency and matrix effects.
Phenanthrene-d10 Analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile compounds70 - 130Representative of a broad class of semi-volatile organic compounds.May not adequately compensate for losses of more polar or volatile analytes.

Experimental Protocols

The following protocols outline a general methodology for the use of a deuterated internal standard, such as this compound, in the analysis of target analytes in food and biological samples.

Sample Preparation: Food Matrix (e.g., Fatty Foods)
  • Homogenization: A representative 5-gram sample of the food product is homogenized.

  • Internal Standard Spiking: A known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in isooctane) is added to the homogenized sample. This should be done at the earliest stage to account for variations throughout the sample preparation process.[3]

  • Extraction: The sample is extracted with a suitable organic solvent, such as a mixture of hexane (B92381) and dichloromethane. For fatty foods, a fat-removal step using gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be necessary.

  • Concentration: The extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Biological Matrix (e.g., Plasma)
  • Sample Aliquoting: A 1 mL aliquot of plasma is transferred to a clean glass tube.

  • Internal Standard Spiking: A known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol) is added to the plasma sample.

  • Protein Precipitation: Proteins are precipitated by adding 2 mL of cold acetonitrile. The sample is vortexed and then centrifuged.

  • Supernatant Transfer: The supernatant is carefully transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under nitrogen. The residue is reconstituted in 100 µL of the mobile phase for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Performance Data and Validation

Method validation is crucial to ensure the reliability of analytical data.[6][7] Key performance indicators for an internal standard include recovery, precision, and linearity.

Table 2: Representative Performance Data for Deuterated Internal Standards in GC-MS Analysis

ParameterAcceptance CriteriaTypical Performance (e.g., DEHP-d4 in Food Simulant)
Recovery 70-130%95%
Precision (RSD) < 15%< 10%
Linearity (R²) > 0.995> 0.998

Note: This data is representative of a well-performing deuterated internal standard and is what would be expected for this compound in a validated method.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS Integration Peak Integration (Analyte & IS) GCMS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Quantitative analysis workflow using an internal standard.

Conclusion

This compound is a promising internal standard for the quantitative analysis of various organic compounds, particularly in complex matrices. Its deuterated nature ensures that it closely mimics the behavior of the target analyte during sample preparation and analysis, leading to improved accuracy and precision. While direct comparative performance data is limited, its utility can be confidently inferred from the well-established performance of other deuterated internal standards in similar applications. The selection of this compound should be based on the specific analyte of interest and validated through rigorous experimental procedures to ensure optimal performance.

References

Safety Operating Guide

Safe Disposal of 2-Ethylhexyl bromide-d17: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedural information for the safe disposal of 2-Ethylhexyl bromide-d17, a deuterated halogenated organic compound. Adherence to these protocols is essential to minimize environmental impact and maintain laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile or other chemically resistant gloves, chemical safety goggles, a face shield, and a flame-resistant lab coat.[1] Emergency eyewash and safety shower stations should be readily accessible.

Quantitative Data for 2-Ethylhexyl bromide

For quick reference, the following table summarizes key quantitative data for 2-Ethylhexyl bromide, the non-deuterated form of the compound. The properties of the deuterated version (d17) are expected to be very similar.

PropertyValue
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol [2][3]
Boiling Point75-77 °C @ 16 mmHg[2][4]
Density1.086 g/mL at 25 °C[4]
Flash Point157 °F[4]
Refractive Indexn20/D 1.4538[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with federal, state, and local regulations.[1] Do not dispose of this chemical down the drain or by evaporation.[5]

1. Waste Segregation:

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent unwanted chemical reactions and to ensure proper disposal.[1][6]

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[1]

2. Container Selection and Labeling:

  • Use a compatible container, such as a glass or polyethylene (B3416737) bottle, provided by your institution's Environmental Health & Safety (EHS) department.[5] The container must have a secure, tight-fitting lid.[7]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]

3. Waste Accumulation:

  • Store the waste container in a designated, well-ventilated area, such as a satellite accumulation area or a flammable storage cabinet, away from incompatible materials like acids, bases, and oxidizing agents.[5]

  • Keep the waste container closed at all times, except when adding waste.[1]

4. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as halogenated hazardous waste.[1]

  • Collect these solid waste materials in a separate, clearly labeled container for solid hazardous waste.[1]

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[8][9] Do not use combustible materials like paper towels for large spills.[1]

  • Carefully collect the absorbed material and any contaminated debris into a sealed container for hazardous waste disposal.[1][8]

  • Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

6. Final Disposal:

  • Once the waste container is full (not exceeding 90% capacity), arrange for pickup by your institution's hazardous waste management service.[7]

  • Follow your institution's specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Generate 2-Ethylhexyl bromide-d17 Waste B Is it liquid or solid waste? A->B C Collect in designated HALOGENATED LIQUID waste container B->C Liquid D Collect in designated HALOGENATED SOLID waste container B->D Solid E Is container full (<=90%)? C->E D->E F Continue to add waste E->F No G Seal container and store in designated satellite accumulation area E->G Yes F->C F->D H Arrange for pickup by EHS/Hazardous Waste Management G->H

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.